molecular formula C4H4NiO4 B15177684 Nickel(II) fumarate CAS No. 6283-67-6

Nickel(II) fumarate

Cat. No.: B15177684
CAS No.: 6283-67-6
M. Wt: 174.77 g/mol
InChI Key: BHIJGQUZXXURRH-ODZAUARKSA-N
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Description

Nickel(II) fumarate is a coordination compound composed of nickel(II) ions (Ni²⁺) and fumarate anions (C₄H₂O₄²⁻), derived from fumaric acid . It typically appears as a bluish-green or pale green solid and is part of the broader class of metal-organic materials . In research, it is valued as a precursor for creating nickel-containing materials. When subjected to thermal decomposition, it forms nickel oxide (NiO), a material investigated for applications in catalysis, battery electrodes, and ceramics . Its utility in energy storage is particularly notable; as an anode material in Li-ion batteries, a composite of nickel fumarate with reduced graphene oxide has demonstrated high reversible capacities, enhancing cycling stability . From a structural perspective, the fumarate ligand acts as a bidentate bridging ligand, coordinating to nickel ions through its two carboxylate groups. The trans-configuration of the double bond in fumarate can lead to the formation of extended coordination networks or one-dimensional metal-organic frameworks (MOFs), with nickel centers often exhibiting octahedral coordination geometry . These structures are relevant for studies in gas storage, molecular separation, and catalysis . The compound can be synthesized through a simple precipitation reaction between nickel salts, such as nickel acetate, and fumaric acid in solvents like methanol . Handling and Safety: This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. It shares the typical health risks associated with nickel compounds. Exposure may lead to skin sensitization, allergic reactions, and respiratory issues. Proper laboratory safety measures—including the use of gloves, appropriate masks, and adequate ventilation—are essential when handling this compound .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6283-67-6

Molecular Formula

C4H4NiO4

Molecular Weight

174.77 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;nickel

InChI

InChI=1S/C4H4O4.Ni/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-;

InChI Key

BHIJGQUZXXURRH-ODZAUARKSA-N

Isomeric SMILES

C(=C\C(=O)O)\C(=O)O.[Ni]

Canonical SMILES

C(=CC(=O)O)C(=O)O.[Ni]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Nickel(II) Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of nickel(II) fumarate. The information is tailored for professionals in research and development, particularly those in the pharmaceutical and materials science sectors, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction to this compound

This compound is a coordination compound formed between nickel(II) ions (Ni²⁺) and fumarate dianions (C₂H₂O₄²⁻). It typically exists as a pale green or light blue solid and is sparingly soluble in water[1]. As a metal-organic framework (MOF), this compound has garnered interest for its potential applications in catalysis, gas storage, and as a precursor for the synthesis of nickel oxide (NiO) nanoparticles, which have broad applications in electronics and energy storage[1][2]. The structural versatility of this compound, which can form one-dimensional polymeric chains, makes it a subject of ongoing research[3].

Synthesis Protocols for this compound

Several methods have been established for the synthesis of this compound, primarily through precipitation reactions. The choice of precursors, solvents, and reaction conditions can influence the final product's crystallinity, morphology, and purity.

Precipitation Method from Nickel(II) Acetate in Methanol

A common and straightforward method for synthesizing this compound tetrahydrate involves the reaction of nickel(II) acetate tetrahydrate with fumaric acid in a methanolic solution[3].

Experimental Protocol:

  • Preparation of Precursor Solutions:

    • Prepare a 0.2 M solution of nickel(II) acetate tetrahydrate in methanol.

    • Prepare a 0.2 M solution of fumaric acid in methanol.

  • Reaction:

    • Slowly add 50 mL of the nickel(II) acetate solution to 100 mL of the fumaric acid solution (maintaining a 1:2 molar ratio of metal to ligand) under continuous stirring at room temperature[3].

    • Observe the formation of a cloudy solution, which indicates the initiation of precipitation.

  • Precipitation and Isolation:

    • Continue stirring the mixture for one hour to ensure complete precipitation. A bluish-green precipitate of this compound tetrahydrate will form[3].

    • Collect the precipitate by centrifugation.

    • Wash the collected solid several times with methanol to remove any unreacted starting materials.

  • Drying:

    • Dry the final product in air at 40 °C[3].

Aqueous Synthesis from Nickel(II) Salts

This compound can also be synthesized through a simple aqueous reaction using water-soluble nickel salts such as nickel(II) chloride or nickel(II) nitrate[1]. This method is often preferred for its use of more environmentally benign solvents.

Experimental Protocol (General):

  • Dissolution of Reactants:

    • Dissolve a stoichiometric amount of a nickel(II) salt (e.g., nickel(II) chloride hexahydrate or nickel(II) nitrate hexahydrate) in deionized water.

    • In a separate vessel, dissolve a corresponding stoichiometric amount of fumaric acid or a salt thereof (e.g., disodium fumarate) in deionized water. Adjusting the pH of the fumaric acid solution with a base (e.g., NaOH) can facilitate dissolution and influence the reaction.

  • Reaction and Precipitation:

    • Slowly add the nickel(II) salt solution to the fumarate solution with constant stirring. Mild heating may be applied to promote the reaction[1].

    • A precipitate of this compound will form. The reaction time can be varied to control particle size and crystallinity.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the product thoroughly with deionized water to remove any soluble byproducts.

    • Dry the purified this compound in an oven at a controlled temperature.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods can be employed to synthesize highly crystalline this compound, often with controlled morphology. These methods involve carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and pressures[4][5][6][7][8][9].

Conceptual Experimental Protocol:

  • Preparation of the Reaction Mixture:

    • In a Teflon-lined autoclave, combine a nickel(II) salt (e.g., nickel(II) chloride or nickel(II) nitrate), fumaric acid, and a suitable solvent (water for hydrothermal, an organic solvent like DMF or ethanol for solvothermal)[4][6][9].

    • The molar ratios of the reactants and the choice of solvent can be varied to influence the product's structure[6][9].

  • Reaction:

    • Seal the autoclave and heat it to a specific temperature (typically between 100-200 °C) for a defined period (several hours to days)[4][6].

  • Isolation and Purification:

    • After cooling the autoclave to room temperature, collect the crystalline product by filtration.

    • Wash the product with the solvent used for the reaction and then with a lower-boiling point solvent (e.g., ethanol or acetone) to facilitate drying.

    • Dry the final product under vacuum or in an oven.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and characterization of this compound.

Table 1: Synthesis Conditions and Product Information

Synthesis MethodNickel PrecursorLigandSolventMolar Ratio (Ni:Fumarate)Temperature (°C)Reaction Time (h)ProductReference(s)
PrecipitationNickel(II) acetate tetrahydrateFumaric acidMethanol1:2Room Temperature1This compound tetrahydrate[3]
Aqueous SynthesisNickel(II) chlorideFumaric acidWater-Mild Heating-This compound[1]
Aqueous SynthesisNickel(II) nitrateFumaric acidWater-Mild Heating-This compound[1]

Table 2: Crystallographic and Structural Data

ParameterValueReference(s)
Crystal SystemMonoclinic[3]
Space GroupP2₁/c[3]
Coordination GeometryOctahedral[1][3]
Structure1D Polymeric Chain[3]

Table 3: Thermal and Spectroscopic Data

Analysis TechniqueObservationInterpretationReference(s)
Thermogravimetric Analysis (TGA)Weight loss at 90-230 °CLoss of coordinated water molecules[3]
Weight loss at 330-420 °CDecomposition of the fumarate ligand[3]
Fourier-Transform Infrared (FTIR) SpectroscopyBands corresponding to carboxylate groupsCoordination of fumarate to Ni(II)[10]
Bands corresponding to water moleculesPresence of coordinated and/or lattice water[10]

Experimental Workflows (Graphviz)

The following diagrams illustrate the logical flow of the synthesis protocols.

precipitation_synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_drying Drying prep_ni Prepare 0.2 M Ni(OAc)₂ in Methanol mix Mix Ni(OAc)₂ and Fumaric Acid Solutions (1:2 molar ratio) prep_ni->mix prep_fa Prepare 0.2 M Fumaric Acid in Methanol prep_fa->mix stir Stir for 1 hour at Room Temperature mix->stir centrifuge Centrifuge to Collect Precipitate stir->centrifuge wash Wash with Methanol centrifuge->wash dry Dry at 40 °C wash->dry

Caption: Workflow for the precipitation synthesis of this compound.

aqueous_synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_drying Drying prep_ni Dissolve Ni(II) Salt (e.g., NiCl₂) in Water mix Mix Ni(II) Salt and Fumarate Solutions prep_ni->mix prep_fa Dissolve Fumaric Acid (or its salt) in Water prep_fa->mix stir Stir (with optional mild heating) mix->stir filter Filter to Collect Precipitate stir->filter wash Wash with Deionized Water filter->wash dry Dry in Oven wash->dry

Caption: Workflow for the aqueous synthesis of this compound.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound.

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and confirm the structure of the material. This compound tetrahydrate exhibits a characteristic diffraction pattern corresponding to a monoclinic crystal system with the P2₁/c space group[3].

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability and composition of the compound. A typical TGA curve for this compound tetrahydrate shows an initial weight loss corresponding to the removal of water molecules, followed by a second, more significant weight loss at higher temperatures due to the decomposition of the fumarate ligand to form nickel oxide[3].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the carboxylate groups of the fumarate ligand, confirming its coordination to the nickel(II) center. Bands corresponding to the O-H stretching of water molecules will also be present in the hydrated form[10].

  • Single-Crystal X-ray Diffraction: Provides detailed information about the crystal structure, including bond lengths, bond angles, and the coordination environment of the nickel(II) ion[1].

Applications in Drug Development and Materials Science

While direct applications of this compound in drug formulations are not established, its synthesis and the study of its properties are relevant to drug development professionals for several reasons:

  • Metal-Organic Frameworks (MOFs) in Drug Delivery: The study of simple MOFs like this compound provides foundational knowledge for the design and synthesis of more complex, porous MOFs that can be used as carriers for drug delivery systems.

  • Catalysis in Pharmaceutical Synthesis: Nickel complexes are increasingly used as catalysts in organic synthesis to create complex molecules for new drug candidates. Understanding the coordination chemistry of nickel with organic ligands like fumarate is crucial for developing novel catalytic systems.

  • Precursor for Nanomaterials: As a precursor for nickel oxide nanoparticles, this compound is relevant to the development of advanced materials for various applications, including biosensors and biomedical imaging, which are pertinent to the pharmaceutical industry.

Conclusion

This technical guide has provided a detailed overview of the synthesis protocols for this compound, supported by quantitative data and visual workflows. The precipitation and aqueous synthesis methods offer straightforward and scalable routes to this important nickel-based MOF. The characterization data confirm its structure and thermal properties, laying the groundwork for its potential applications in materials science and as a model system for more complex coordination compounds relevant to the pharmaceutical industry. For researchers and professionals in these fields, a thorough understanding of the synthesis and properties of this compound is a valuable asset in the development of new materials and technologies.

References

An In-depth Technical Guide to the Thermal Decomposition Behavior of Nickel(II) Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of nickel(II) fumarate, synthesizing available research to offer a detailed understanding of its behavior under different atmospheric conditions. This document is intended to be a valuable resource for professionals in research and development who are working with or exploring the applications of nickel-containing compounds.

Introduction

This compound is a metal-organic compound that has been studied for its thermal decomposition characteristics. Understanding its behavior when subjected to heat is crucial for various applications, including catalysis and materials synthesis. This guide details the decomposition pathways, kinetics, and products of this compound under both vacuum and oxygen-rich environments.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the synthesis and thermal analysis of this compound.

2.1. Synthesis of this compound

A common method for the preparation of this compound involves the reaction of a soluble nickel(II) salt with fumaric acid or a soluble fumarate salt in an aqueous solution.

  • Materials: Nickel(II) carbonate (NiCO₃), Fumaric acid (C₄H₄O₄), Deionized water.

  • Procedure:

    • A suspension of nickel(II) carbonate in deionized water is prepared in a reaction vessel.

    • An aqueous solution of fumaric acid is added dropwise to the nickel(II) carbonate suspension with constant stirring. The addition is continued until the effervescence of carbon dioxide ceases, indicating the completion of the reaction.

    • The resulting solution is then heated to facilitate the precipitation of this compound.

    • The precipitate is collected by filtration, washed thoroughly with deionized water to remove any unreacted starting materials, and then dried in an oven at a temperature below its decomposition point (e.g., 175°C) to remove water of hydration.[1]

2.2. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are key techniques to study the thermal decomposition of this compound.

  • Instrumentation: A simultaneous thermal analyzer (TGA/DTA) is typically employed.

  • Sample Preparation: A small, accurately weighed amount of the dried this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: The analysis can be conducted under a controlled atmosphere, such as a vacuum (to study pyrolysis) or a flowing gas like oxygen or an inert gas (e.g., nitrogen or argon) at a specified flow rate.

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).

    • Data Collection: The instrument continuously records the sample's mass change (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Quantitative Data Summary

The thermal decomposition of this compound exhibits distinct characteristics depending on the surrounding atmosphere. The key quantitative data from the literature are summarized below.

ParameterDecomposition in VacuumDecomposition in OxygenReference
Temperature Range 300-340°CNot explicitly stated, but decomposition yields NiO[1][2][3][4]
Principal Solid Product Nickel Carbide (Ni₃C)Nickel Oxide (NiO)[1][2][3][4]
Principal Gaseous Products Carbon Dioxide (CO₂)Carbon Dioxide (CO₂)[1][2][3][4]
Minor Gaseous Products Carbon Monoxide (CO), Methane (CH₄), other hydrocarbons-[1][2]
Activation Energy (Ea) 208 ± 8 kJ mol⁻¹ (isothermal) / 211.5 ± 6.0 kJ mol⁻¹150 ± 10 kJ mol⁻¹[1][2][3][4]
Kinetic Model Avrami-Erofeyev (n=2) for fractional decomposition (α) < 0.65Not explicitly stated, but the reaction-time curve is comparable to vacuum pyrolysis[1]

Visualization of Processes

4.1. Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and thermal analysis of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Thermal Analysis s1 Reactants: Nickel(II) Carbonate Fumaric Acid s2 Reaction in Aqueous Solution s1->s2 s3 Precipitation s2->s3 s4 Filtration and Washing s3->s4 s5 Drying s4->s5 a1 Sample Preparation s5->a1 Dried Ni(II) Fumarate a2 TGA/DTA Analysis a1->a2 a3 Data Acquisition (Mass Change, ΔT vs. Temp) a2->a3 a4 Kinetic Analysis a3->a4

Experimental workflow for this compound analysis.

4.2. Proposed Thermal Decomposition Pathway in Vacuum

The decomposition of this compound in a vacuum is proposed to proceed via the formation and growth of product nuclei within the reactant crystals.[1][2] The rate-controlling step is suggested to be the catalytic breakdown of the fumarate anion on the surface of these nuclei.[1][2]

decomposition_pathway cluster_process Decomposition at 300-340°C in Vacuum cluster_products Decomposition Products reactant This compound (Solid) nucleation Nucleation of Product Phase (at crystal dislocations) reactant->nucleation growth Growth of Cylindrical Nuclei nucleation->growth catalytic_decomp Catalytic Decomposition of Fumarate Anion on Nuclei Surface growth->catalytic_decomp solid_prod Solid Products: Nickel Carbide (principal) catalytic_decomp->solid_prod gas_prod Gaseous Products: Carbon Dioxide (principal) Carbon Monoxide Methane Hydrocarbons catalytic_decomp->gas_prod

Proposed decomposition pathway of this compound in vacuum.

Discussion

The thermal decomposition of this compound is a complex process influenced by the surrounding atmosphere. In a vacuum, the decomposition proceeds via a nucleation and growth mechanism, leading to the formation of nickel carbide and a mixture of gaseous products.[1][2] The reaction exhibits a sigmoid-shaped fractional decomposition versus time curve, which is characteristic of solid-state decomposition reactions.[1][2] The activation energy for this process is approximately 208-212 kJ mol⁻¹.[1][2]

In contrast, when heated in an oxygen-containing atmosphere, this compound decomposes to form nickel oxide and carbon dioxide.[3][4] The activation energy for the decomposition in oxygen is significantly lower, at around 150 kJ mol⁻¹, suggesting a different rate-determining step, likely influenced by the oxidative environment.[3][4] The geometry of the reactant/product interface advance is reported to be comparable in both vacuum and oxygen atmospheres.[3]

Conclusion

This technical guide has summarized the key aspects of the thermal decomposition of this compound. The provided data and diagrams offer a foundational understanding for researchers and professionals. The distinct decomposition behaviors in vacuum and oxygen highlight the importance of atmospheric control in processes involving this compound. Further research could focus on a more detailed analysis of the gaseous products under various atmospheric compositions and pressures, as well as exploring the catalytic potential of the decomposition products.

References

Unraveling the Magnetic Properties of Nickel(II) Fumarate Coordination Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The realm of coordination polymers has garnered significant interest for its potential applications in diverse fields, including catalysis, gas storage, and materials science. Among these, nickel(II) fumarate coordination polymers present a compelling case for investigation due to their intriguing structural possibilities and the inherent magnetic properties of the nickel(II) ion. This technical guide provides an in-depth analysis of the magnetic characteristics of these materials, drawing upon available structural data and analogous systems to elucidate their behavior.

Structural Landscape of this compound Coordination Polymers

The magnetic properties of coordination polymers are intrinsically linked to their crystal structure. The arrangement of the nickel(II) centers and the bridging fumarate ligands dictates the nature and strength of the magnetic exchange interactions. Several this compound coordination polymers have been synthesized and structurally characterized, revealing diverse architectures.

One notable example is the one-dimensional (1D) chain structure of catena-[diaquabis(μ-fumarato-O,O')nickel(II)]. In this polymer, the nickel(II) ions are bridged by fumarate ligands, forming infinite chains. The coordination environment of the nickel(II) ion is typically octahedral, completed by water molecules.

Another documented structure involves the formation of a polymeric complex with ancillary ligands, such as nicotinamide, resulting in the formula [Ni(C₄H₂O₄)(C₆H₆N₂O)₂(H₂O)₂]n. In this compound, the fumarate dianions bridge the Ni(II) cations, which are also coordinated by nicotinamide and water molecules, leading to a distorted octahedral geometry. These chains are further organized into a three-dimensional supramolecular architecture through hydrogen bonding.[1]

A summary of the crystallographic data for representative this compound coordination polymers is presented in Table 1.

Table 1: Crystallographic Data for Selected this compound Coordination Polymers

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
[Ni(C₄H₂O₄)(H₂O)₄]MonoclinicP2₁/c7.517(2)14.378(3)7.704(2)99.74(3)
[Ni(C₄H₂O₄)(C₆H₆N₂O)₂(H₂O)₂]nMonoclinicP2₁/n10.969(2)7.4196(15)24.725(5)90.23(3)[1]

Predicted Magnetic Behavior and Exchange Pathways

The magnetic behavior of nickel(II) (d⁸) complexes is predominantly governed by the geometry of the coordination sphere and the nature of the bridging ligands. In an octahedral environment, the Ni(II) ion has two unpaired electrons (S=1), leading to paramagnetic behavior. The fumarate ligand, with its carboxylate groups, can mediate magnetic exchange interactions between the nickel(II) centers.

The superexchange mechanism is the primary pathway for magnetic coupling in these systems. The interaction can be either ferromagnetic (alignment of spins) or antiferromagnetic (anti-parallel alignment of spins), depending on the orbital overlap. The geometry of the Ni-O-C-O-Ni pathway, including bond lengths and angles, is a critical determinant of the magnetic coupling.

Given the trans-configuration of the fumarate ligand, the through-bond distance between the nickel(II) centers is relatively long. This might suggest weak magnetic interactions. However, the nature of the carboxylate bridge (syn-syn, syn-anti, or anti-anti) plays a crucial role.

To gain further insight, we can draw analogies from structurally similar systems. For instance, a study on a nickel(II) maleate (the cis-isomer of fumarate) coordination polymer revealed the presence of a dominant ferromagnetic interaction within the molecule, with a positive Weiss constant (θ = +1.6 K).[2] This suggests that despite the bridging dicarboxylate ligand, ferromagnetic coupling can arise. The exchange pathway in this case was identified as being transmitted through syn-anti carboxylate bridges.[2]

Based on this, it is plausible to predict that this compound coordination polymers could also exhibit weak ferromagnetic or antiferromagnetic interactions, depending on the specific coordination mode of the fumarate ligand and the resulting orbital overlap.

Below is a diagram illustrating the potential magnetic exchange pathway in a fumarate-bridged nickel(II) coordination polymer.

G Predicted Magnetic Exchange in a Ni(II) Fumarate Polymer cluster_0 Polymeric Chain cluster_1 Fumarate Bridge Ni1 Ni(II) (S=1) Ni2 Ni(II) (S=1) Ni1->Ni2 Magnetic Superexchange (J) O1 O Ni1->O1 Coordination C1 C O1->C1 C2 C C1->C2 O2 O C2->O2 O2->Ni2 Coordination

Caption: Predicted superexchange pathway in a fumarate-bridged Ni(II) polymer.

Experimental Protocols

To experimentally determine the magnetic properties of this compound coordination polymers, a systematic approach involving synthesis, structural characterization, and magnetic measurements is required.

Synthesis of this compound Coordination Polymers

A general hydrothermal synthesis method can be employed:

  • Reactants: Nickel(II) salt (e.g., NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O), fumaric acid, and a base (e.g., NaOH or an amine) are used. Ancillary ligands like nicotinamide can also be included to modify the structure.

  • Solvent: A mixture of water and a co-solvent (e.g., ethanol or methanol) is typically used.

  • Procedure: a. Dissolve the nickel(II) salt and fumaric acid in the solvent system in a Teflon-lined stainless-steel autoclave. b. Add the base dropwise to adjust the pH, promoting the deprotonation of fumaric acid. c. If using an ancillary ligand, add it to the solution. d. Seal the autoclave and heat it to a specific temperature (typically 120-180 °C) for a period of 24-72 hours. e. Allow the autoclave to cool slowly to room temperature. f. Filter the resulting crystals, wash them with water and the co-solvent, and dry them in air.

The following diagram outlines the general experimental workflow for the synthesis and characterization of these polymers.

G Experimental Workflow cluster_characterization Characterization Reactants Ni(II) Salt Fumaric Acid Base/Ancillary Ligand Hydrothermal_Synthesis Hydrothermal Reaction (Autoclave, 120-180°C) Reactants->Hydrothermal_Synthesis Solvent Water/Co-solvent Solvent->Hydrothermal_Synthesis Crystallization Slow Cooling & Crystallization Hydrothermal_Synthesis->Crystallization Isolation Filtration, Washing, Drying Crystallization->Isolation Crystals Ni(II) Fumarate Polymer Crystals Isolation->Crystals SC_XRD Single-Crystal X-ray Diffraction (Structure) Crystals->SC_XRD PXRD Powder X-ray Diffraction (Phase Purity) Crystals->PXRD TGA Thermogravimetric Analysis (Thermal Stability) Crystals->TGA Magnetic_Measurements SQUID Magnetometry (Magnetic Properties) Crystals->Magnetic_Measurements

Caption: General workflow for synthesis and characterization.

Magnetic Susceptibility Measurements

The magnetic properties are typically investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.

  • Sample Preparation: A polycrystalline sample of the this compound coordination polymer is carefully weighed and placed in a gelatin capsule or a similar sample holder.

  • DC Magnetic Susceptibility: a. The temperature dependence of the magnetic susceptibility (χ) is measured in a specific temperature range (e.g., 2-300 K) under a constant applied DC magnetic field (e.g., 1000 Oe). b. The data is typically presented as χT versus T to highlight the nature of the magnetic interactions. A continuous decrease in χT upon cooling suggests antiferromagnetic coupling, while an increase suggests ferromagnetic coupling.

  • AC Magnetic Susceptibility: To probe for slow magnetic relaxation phenomena, which might be indicative of single-chain magnet behavior, AC susceptibility measurements can be performed at various frequencies and temperatures.

  • Data Analysis: The experimental data is corrected for the diamagnetic contributions of the sample holder and the constituent atoms. The corrected data can then be fitted to appropriate theoretical models (e.g., the Curie-Weiss law) to extract parameters such as the Curie constant (C) and the Weiss constant (θ).

Quantitative Magnetic Data for Analogous Systems

As direct quantitative magnetic data for this compound coordination polymers is limited in the public domain, we present data for a closely related nickel(II) maleate polymer to provide a comparative baseline.

Table 2: Magnetic Data for a Nickel(II) Maleate Coordination Polymer

ParameterValueDescriptionReference
Curie Constant (C)1.08 cm³·K/molRelated to the effective magnetic moment.[2]
Weiss Constant (θ)+1.6 KA positive value indicates weak ferromagnetic interactions between Ni(II) ions.[2]

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the magnetic properties of this compound coordination polymers. While direct experimental magnetic data for these specific compounds remains scarce, structural analysis and comparison with analogous systems suggest the likelihood of weak magnetic interactions, with the potential for either ferromagnetic or antiferromagnetic coupling depending on the precise structural details.

Future research should focus on the synthesis of new this compound coordination polymers and the thorough characterization of their magnetic properties. Such studies will not only contribute to a fundamental understanding of magneto-structural correlations in coordination polymers but also pave the way for the rational design of new materials with tailored magnetic functionalities. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on such investigations.

References

The Solubility of Nickel(II) Fumarate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of nickel(II) fumarate in organic solvents. While specific quantitative solubility data is scarce in publicly available literature, this document consolidates known qualitative information and presents a generalized experimental protocol for its determination. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and methodologies to assess the solubility of this compound for their specific applications.

Introduction to this compound

This compound is a coordination compound formed between the nickel(II) ion (Ni²⁺) and the fumarate anion. It typically exists as a pale green or light blue solid.[1] The fumarate ligand, a dicarboxylate, can bridge multiple nickel centers to form coordination polymers.[1] This structural characteristic often results in low solubility in common solvents. The synthesis of this compound tetrahydrate, for instance, involves its precipitation from a methanolic solution, indicating poor solubility in methanol. While its solubility in water is described as "sparingly soluble," detailed quantitative data in a range of organic solvents is not readily found in scientific literature.

Understanding the solubility of this compound is crucial for its application in various fields, including catalysis, materials science, and as a precursor for nickel-containing materials. In the context of drug development, the solubility of any active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and route of administration.

Solubility Data of this compound

As of the date of this publication, extensive quantitative data on the solubility of this compound in a wide array of organic solvents is not available in the surveyed literature. The following table summarizes the available qualitative information. Researchers are encouraged to determine the solubility in their specific solvent systems using the experimental protocols outlined in this guide.

SolventChemical FormulaTypeTemperature (°C)SolubilityCitation
WaterH₂OAqueousNot SpecifiedSparingly Soluble[1]
MethanolCH₃OHProtic SolventRoom TemperatureLow / Precipitates

Note: The low solubility in methanol is inferred from synthetic procedures where this compound tetrahydrate is precipitated from this solvent.

Factors Influencing the Solubility of Metal-Organic Compounds

The solubility of metal-organic compounds like this compound is a complex interplay of several factors. The following diagram illustrates the key relationships influencing the dissolution of such compounds in organic solvents.

Factors Influencing Solubility of Metal-Organic Compounds cluster_0 Compound Properties cluster_1 Solvent Properties cluster_2 Dissolution Process A Crystal Lattice Energy B Coordination Polymer Structure A->B K Solubility B->K Overcoming Lattice Energy C Ligand Properties (e.g., Fumarate) C->B D Metal Ion (Nickel(II)) D->B E Polarity I Solvation Energy E->I F Coordinating Ability (e.g., DMF, DMSO) F->I G Hydrogen Bonding Capacity G->I H Temperature H->K Thermodynamic Effect I->K Favorable Solvation J Entropy of Solution J->K

Caption: Key factors influencing the solubility of metal-organic compounds.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a sparingly soluble compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.

Materials and Equipment
  • This compound

  • Organic solvents of interest (e.g., ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for nickel quantification (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), or UV-Vis Spectrophotometer after derivatization).

Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a set period (e.g., 24, 48, or 72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean, tared vial.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered supernatant and weigh the remaining solid residue. The solubility can then be calculated in g/L. This method is suitable for non-volatile solutes and solvents that can be easily evaporated.

    • Spectroscopic/Chromatographic Method: Dilute the filtered supernatant to a concentration within the calibrated range of the analytical instrument. Quantify the concentration of nickel(II) ions using a suitable technique like AAS or ICP-MS. The solubility can then be calculated based on the dilution factor.

  • Data Recording: Record the solubility value for each solvent at the specified temperature. It is recommended to perform the experiment in triplicate to ensure reproducibility.

The following diagram outlines the general workflow for this experimental procedure.

Experimental Workflow for Solubility Determination cluster_quant Quantification Methods A Add excess this compound to a vial B Add a known volume of organic solvent A->B C Equilibrate at a constant temperature with agitation B->C D Allow excess solid to settle (or centrifuge) C->D E Withdraw supernatant and filter through a 0.22 µm filter D->E F Quantify Nickel(II) concentration in the filtrate E->F G Calculate Solubility (e.g., in g/L or mol/L) F->G Q1 Gravimetric Analysis F->Q1 Q2 Spectroscopic Analysis (AAS/ICP) F->Q2 Q3 Chromatographic Analysis F->Q3

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion

While there is a notable lack of specific quantitative data on the solubility of this compound in organic solvents, this guide provides the necessary framework for researchers to address this knowledge gap. By understanding the qualitative solubility and the factors that influence it, and by applying the generalized experimental protocol, professionals in various scientific disciplines can effectively determine the solubility of this compound in their solvent systems of interest. This will enable better-informed decisions in the development of new materials, catalytic processes, and pharmaceutical formulations involving this compound.

References

Unveiling Intermolecular Interactions: A Technical Guide to Hirshfeld Surface Analysis of Nickel(II) Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development and materials science, a profound understanding of intermolecular interactions is paramount for predicting and optimizing the solid-state properties of crystalline materials. This in-depth technical guide delves into the powerful technique of Hirshfeld surface analysis, specifically as applied to the core structure of nickel(II) fumarate. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the methodology, data interpretation, and significance of this analytical approach in characterizing the crystal packing and non-covalent interactions that govern the behavior of this important metal-organic compound.

This compound, a coordination polymer, serves as a valuable model system for studying the interplay of forces in metal-organic frameworks (MOFs). Its structure, characterized by nickel(II) centers bridged by fumarate ligands, offers a canvas for a variety of intermolecular interactions that dictate its stability, solubility, and ultimately, its potential applications. Hirshfeld surface analysis provides a unique and visually intuitive way to explore these interactions.

The Core Concept of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to partition crystal space into molecular volumes, providing a quantitative and visual representation of intermolecular interactions. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, researchers can gain detailed insights into the nature and prevalence of different types of non-covalent interactions.

dot

Caption: Conceptual workflow of Hirshfeld surface analysis.

Experimental and Computational Protocol

The foundation of a reliable Hirshfeld surface analysis is a high-quality single-crystal X-ray diffraction dataset. For the purpose of this guide, we will consider the analysis of tetraaquafumaratonickel(II), Ni(H₂O)₄(C₄H₂O₄), a well-characterized, simple hydrated form of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of tetraaquafumaratonickel(II) are typically grown by slow evaporation of an aqueous solution containing stoichiometric amounts of nickel(II) salt (e.g., nickel(II) chloride) and fumaric acid.

  • Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) while diffraction data are collected over a range of angles.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². This process yields the Crystallographic Information File (CIF) containing the atomic coordinates, unit cell parameters, and other essential crystallographic data.

Computational Protocol: Hirshfeld Surface Analysis using CrystalExplorer

The following protocol outlines the steps for performing a Hirshfeld surface analysis using the CrystalExplorer software, a widely used tool for this purpose.

dot

Hirshfeld_Workflow cluster_prep Data Preparation cluster_analysis Analysis cluster_output Output & Interpretation cif 1. Input CIF File Load the Crystallographic Information File (CIF) of tetraaquafumaratonickel(II) into CrystalExplorer. surface 2. Generate Hirshfeld Surface Select the molecule of interest and generate the Hirshfeld surface with standard resolution. cif->surface mapping 3. Map Properties Map d_norm, d_i, d_e, shape index, and curvedness onto the generated surface. surface->mapping fingerprint 4. Generate Fingerprint Plots Generate the 2D fingerprint plot to visualize and quantify intermolecular contacts. mapping->fingerprint decompose 5. Decompose Fingerprint Decompose the fingerprint plot to isolate contributions from specific atom pairs (e.g., O···H, H···H). fingerprint->decompose quantify 6. Quantify Interactions Extract the percentage contributions of each type of intermolecular contact from the decomposed fingerprint plots. decompose->quantify visualize 7. Visualize Surfaces Analyze the mapped Hirshfeld surfaces to identify specific interaction sites (e.g., red spots on the d_norm surface indicating close contacts). quantify->visualize

Methodological & Application

Application Notes and Protocols: The Role of Fumarates in Nickel-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While nickel(II) fumarate itself is not extensively documented as a direct catalyst in the scientific literature, its components—nickel(II) ions and fumarate moieties—play significant roles in modern nickel catalysis. Nickel(II) salts are common, air-stable precatalysts that are reduced in situ to the active Ni(0) species.[1] Concurrently, fumarate derivatives, particularly dimethyl fumarate, are utilized as additives or ligands to stabilize Ni(0) complexes and modulate their reactivity.[2][3] This document provides an overview of the synthesis of this compound, its potential application as a precatalyst, and the established role of fumarate ligands in stabilizing catalytically active nickel centers. Additionally, the emerging use of nickel fumarate-based Metal-Organic Frameworks (MOFs) in catalysis is briefly discussed.[4][5]

Synthesis of this compound

This compound can be synthesized via a straightforward precipitation reaction. This protocol is adapted from the synthesis of nickel fumarate for applications in Li-ion batteries, which highlights its utility as a stable nickel compound.[4]

Experimental Protocol: Synthesis of this compound Tetrahydrate

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Methanol (MeOH)

Procedure:

  • Prepare a 0.2 M solution of nickel(II) acetate in methanol.

  • Prepare a 0.2 M solution of fumaric acid in methanol.

  • In a beaker, add 100 mL of the fumaric acid solution.

  • While stirring continuously, slowly add 50 mL of the nickel(II) acetate solution (this corresponds to a 1:2 molar ratio of metal to ligand).

  • Observe the formation of a cloudy solution, which will gradually form a bluish-green precipitate.

  • Continue stirring the mixture for one hour to ensure complete reaction.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate several times with methanol to remove any unreacted starting materials.

  • Dry the resulting this compound tetrahydrate powder at 40°C in air.

Diagram of Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_solutions Solution Preparation cluster_reaction Reaction cluster_workup Work-up Ni_sol 0.2 M Ni(OAc)₂ in MeOH Mixing Mix Solutions (1:2 molar ratio, Ni:FA) Ni_sol->Mixing FA_sol 0.2 M Fumaric Acid in MeOH FA_sol->Mixing Stirring Stir for 1 hour Mixing->Stirring Precipitation Formation of Ni(II) Fumarate Precipitate Stirring->Precipitation Collection Collect Precipitate (Centrifugation/Filtration) Precipitation->Collection Washing Wash with MeOH Collection->Washing Drying Dry at 40°C Washing->Drying Final_Product This compound Tetrahydrate Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Application as a Ni(II) Precatalyst

Many nickel-catalyzed reactions, such as cross-couplings, utilize air-stable Ni(II) salts as precatalysts.[1] These are reduced in situ to the catalytically active Ni(0) species by a reducing agent present in the reaction mixture. While specific examples using this compound are not prominent, it can be postulated to function similarly to other common Ni(II) precatalysts like NiCl₂ or Ni(acac)₂.

General Protocol for In Situ Reduction of a Ni(II) Precatalyst:

  • To an oven-dried reaction vessel, add the Ni(II) precatalyst (e.g., this compound, 1-10 mol%), the desired ligand (e.g., a phosphine or N-heterocyclic carbene), and the reducing agent (e.g., Zn, Mn, or a silane).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the reaction solvent, followed by the substrates.

  • Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

Diagram of a General Ni(0)/Ni(II) Catalytic Cycle

Ni_Catalytic_Cycle General Ni(0)/Ni(II) Cross-Coupling Cycle Ni0 LₙNi(0) NiII_OA LₙNi(II)(R¹)(X) Ni0->NiII_OA Oxidative Addition (R¹-X) inv2 Ni0->inv2 R¹-X (Substrate) NiII_TM LₙNi(II)(R¹)(R²) NiII_OA->NiII_TM Transmetalation (M-R²) inv3 NiII_OA->inv3 M-R² (Substrate) NiII_TM->Ni0 Reductive Elimination inv1 NiII_TM->inv1 R¹-R² (Product)

Caption: A simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.

Fumarates as Stabilizing Ligands for Ni(0) Catalysts

Recent studies have shown that catalyst activation may not proceed via simple ligand exchange. Instead, a stoichiometric activation process can occur where the fumarate ligand is consumed in a cycloaddition reaction with the substrates.[6][8]

Application in Reductive Coupling of Aldehydes and Alkynes

(NHC)Ni(0)(fumarate) complexes have been evaluated as catalysts in the reductive coupling of aldehydes and alkynes. The choice of the fumarate ester can tune the catalyst's stability and activity.

Representative Protocol: This protocol is based on the reductive coupling reaction using a (IMes)Ni(0) catalyst stabilized by di(o-tolyl) fumarate.[6]

Materials:

  • (IMes)Ni(di(o-tolyl) fumarate) precatalyst (Catalyst 7 in the source literature)[6]

  • 4-Fluorobenzaldehyde

  • 1-Phenylpropyne

  • Triethylsilane (Et₃SiH)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox, add the (IMes)Ni(di(o-tolyl) fumarate) precatalyst (e.g., 5 mol%) to a reaction vial.

  • Add the 4-fluorobenzaldehyde (1.0 equiv), 1-phenylpropyne (1.2 equiv), and triethylsilane (1.5 equiv).

  • Add the anhydrous solvent.

  • Seal the vial and stir the reaction at room temperature.

  • Monitor the reaction progress. Upon completion, quench the reaction and purify the product by column chromatography.

Table 1: Comparison of Fumarate-Stabilized Ni(0) Precatalysts in Reductive Coupling (Data synthesized from mechanistic studies)[8]

Precatalyst IDFumarate LigandRelative Reactivity
1 Dimethyl FumarateLow
2 Di-tert-butyl FumarateHigh
6 Di-isopropyl FumarateHigh
7 Di(o-tolyl) FumarateHigh

Note: Higher reactivity was observed for catalysts with bulkier fumarate substituents, which was counterintuitive to a simple ligand exchange mechanism and supported the ligand consumption pathway.

Diagram of Catalyst Activation via Ligand Consumption

ActivationPathway Catalyst Activation by Fumarate Consumption Precatalyst (NHC)Ni(0)(fumarate)₂ (Stable Precatalyst) Activation Activation Cascade: Reductive Cycloaddition Precatalyst->Activation Substrates Aldehyde + Alkyne + Silane (Substrates) Substrates->Activation Active_Catalyst LₙNi(0) (Active Catalyst) Activation->Active_Catalyst Byproduct Fumarate-derived Byproduct Activation->Byproduct Catalytic_Cycle Enters Catalytic Cycle Active_Catalyst->Catalytic_Cycle

Caption: Activation of a fumarate-stabilized Ni(0) precatalyst.

Nickel Fumarate in Metal-Organic Frameworks (MOFs)

Nickel-based MOFs are being explored for various catalytic applications.[5] Nickel fumarate can serve as a building block for such MOFs, creating a porous, crystalline material with accessible nickel centers.[4] While research in this area is ongoing, Ni-MOFs have shown promise in reactions like the photocatalytic reduction of CO₂.[9] The catalytic activity in these materials is attributed to the unsaturated nickel metal centers within the framework.

Table 2: Performance of a Ni-MOF in CO₂ Photoreduction (Data from a study on a specific Ni-MOF, not necessarily fumarate-based but indicative of potential)[9]

CatalystReactionCO Evolution Rate (μmol h⁻¹ mg⁻¹)CO Selectivity (%)
Ni-MOFVisible-light CO₂ reduction19.1391.4

Conclusion

While this compound is not a commonly cited catalyst itself, its constituent parts are integral to modern nickel catalysis. It serves as an excellent case study for understanding the distinct but complementary roles of Ni(II) precatalysts and fumarate-based ligands. The air-stability and predictable synthesis of this compound make it a viable candidate for exploration as a precatalyst in various nickel-catalyzed transformations. Furthermore, the established use of fumarate esters in stabilizing highly active Ni(0) species provides a robust platform for developing user-friendly and tunable catalytic systems. Future research may further elucidate the direct catalytic potential of nickel fumarate, particularly in the context of heterogeneous catalysis and MOF-based applications.

References

Application Notes and Protocols: Electrochemical Properties of Nickel(II) Fumarate for Li-ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of nickel(II) fumarate and its reduced graphene oxide (rGO) composite as anode materials for Lithium-ion (Li-ion) batteries.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have garnered significant interest for energy storage applications due to their high surface areas and tunable structures. This compound is a one-dimensional MOF that serves as a promising anode material for Li-ion batteries. However, like many MOFs, its performance can be hindered by low electronic conductivity. To address this, a composite material of this compound with reduced graphene oxide (rGO) has been developed, demonstrating enhanced electrochemical performance.[1] This document outlines the synthesis of both pristine this compound (NiFum) and its rGO composite (G-NiFum), and details the protocols for their electrochemical evaluation.

Data Presentation

The electrochemical performance of pristine this compound and its rGO composite are summarized in the table below for easy comparison.

MaterialMetricValueCurrent Density/RateCycle Number
Pristine NiFum Reversible CapacitySignificant fading observed60 mA g⁻¹-
G-NiFum Composite Reversible Capacity~800 mAh g⁻¹0.2 C (62 mA g⁻¹)60
G-NiFum Composite Charge Capacity643 mAh g⁻¹60 mA g⁻¹-
G-NiFum Composite Charge Capacity678 mAh g⁻¹120 mA g⁻¹-
G-NiFum Composite Charge Capacity552 mAh g⁻¹300 mA g⁻¹-
G-NiFum Composite Charge Capacity411 mAh g⁻¹600 mA g⁻¹-
G-NiFum Composite Charge Capacity234 mAh g⁻¹1200 mA g⁻¹-
G-NiFum Composite Charge Capacity113 mAh g⁻¹3600 mA g⁻¹-

Note: The theoretical capacity of nickel fumarate is 310 mAh g⁻¹ based on the insertion of two Li per formula unit.

Experimental Protocols

Synthesis of this compound Tetrahydrate

This protocol describes a simple precipitation method for the synthesis of this compound tetrahydrate.[1]

Materials:

  • Nickel(II) acetate tetrahydrate (99%)

  • Fumaric acid (98%)

  • Methanol (99.8%)

Procedure:

  • Prepare a 0.2 M solution of nickel(II) acetate in methanol.

  • Prepare a 0.2 M solution of fumaric acid in methanol.

  • Slowly add 50 mL of the nickel acetate solution to 100 mL of the fumaric acid solution (maintaining a 1:2 molar ratio of metal to ligand) with continuous stirring.

  • Observe the solution turning cloudy upon addition.

  • Continue stirring for one hour, which will result in a bluish-green precipitate of this compound tetrahydrate.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate several times with methanol to remove any unreacted fumaric acid.

  • Dry the resulting powder at 40°C in air.

  • For battery testing, obtain the anhydrous phase (NiFum) by dehydrating the powder at 180°C.[1]

Synthesis of this compound / rGO Composite (G-NiFum)

This protocol details the preparation of a composite material of this compound with reduced graphene oxide.[1]

Materials:

  • As-synthesized this compound powder

  • Graphene oxide (GO)

  • Polyvinylpyrrolidone (PVP)

  • Deionized water

  • Methanol

Procedure:

  • Prepare graphene oxide according to a modified Hummer's method.

  • Disperse 500 mg of the as-synthesized this compound powder in 20 mL of deionized water by sonication with a small amount of PVP (10 mg).

  • Add a 0.2 wt% solution of graphene oxide to the dispersion and homogenize by magnetic stirring for one hour.

  • Add 100 mL of methanol to the mixture.

  • Subject the mixture to microwave irradiation at 100°C for 5 minutes, which will result in a black precipitate.

  • Wash the precipitate with methanol.

  • Dry the final composite material at 40°C in air.

Electrode Fabrication and Cell Assembly

Materials:

  • Active material (NiFum or G-NiFum)

  • Super P carbon black

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

  • Lithium metal foil (counter and reference electrode)

  • Celgard 2400 separator

  • Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)

  • Coin-type cells (CR2032)

Procedure:

  • Prepare a slurry by mixing the active material, Super P carbon black, and PVDF binder in a weight ratio of 70:15:15 in NMP.

  • Coat the slurry onto a copper foil using a doctor blade.

  • Dry the coated foil in a vacuum oven at 110°C for 12 hours.

  • Punch out circular electrodes from the dried foil.

  • Assemble coin-type half-cells in an argon-filled glove box using the prepared electrode as the working electrode, lithium metal foil as the counter and reference electrode, a Celgard 2400 membrane as the separator, and 1 M LiPF₆ in EC/DMC as the electrolyte.

Electrochemical Measurements

a) Cyclic Voltammetry (CV)

  • Instrument: Electrochemical workstation

  • Cell Configuration: Three-electrode setup within the coin cell (working electrode, Li counter, and Li reference).

  • Voltage Range: 0.005–3.0 V vs. Li/Li⁺.

  • Scan Rate: 0.1 mV s⁻¹.

  • Purpose: To investigate the redox reactions and electrochemical behavior of the material. The initial discharge process for both NiFum and G-NiFum shows a plateau at approximately 1.5 V, which is attributed to the formation of the solid electrolyte interphase (SEI).[1]

b) Galvanostatic Charge-Discharge Cycling

  • Instrument: Battery cycler

  • Cell Configuration: Coin-type half-cell.

  • Voltage Window: 0.005–3.0 V vs. Li/Li⁺.

  • Current Density: A range of current densities can be applied (e.g., 60 mA g⁻¹ up to 3600 mA g⁻¹) to evaluate rate capability.

  • Purpose: To determine the specific capacity, coulombic efficiency, and cycling stability of the material.

c) Electrochemical Impedance Spectroscopy (EIS)

  • Instrument: Electrochemical workstation with a frequency response analyzer.

  • Frequency Range: 100 kHz to 10 mHz.

  • AC Amplitude: 5 mV.

  • Purpose: To study the charge transfer resistance and ion diffusion kinetics within the electrode.

Visualizations

experimental_workflow Experimental Workflow for Evaluating this compound Anodes cluster_synthesis Material Synthesis cluster_fabrication Electrode and Cell Assembly cluster_characterization Electrochemical Characterization synthesis_nifum Synthesis of This compound synthesis_composite Composite Formation (G-NiFum) synthesis_nifum->synthesis_composite slurry Slurry Preparation (Active Material, Carbon, Binder) synthesis_nifum->slurry synthesis_go Synthesis of Graphene Oxide synthesis_go->synthesis_composite synthesis_composite->slurry coating Coating on Cu Foil slurry->coating drying Drying and Electrode Punching coating->drying assembly Coin Cell Assembly drying->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Cycling (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis

Caption: Experimental workflow from material synthesis to electrochemical characterization.

logical_relationship Material Properties vs. Electrochemical Performance cluster_materials Materials cluster_properties Key Properties cluster_performance Electrochemical Performance nifum Pristine this compound (NiFum) fading Serious Capacity Fading nifum->fading gnifum G-NiFum Composite conductivity Enhanced Electronic Conductivity gnifum->conductivity structure Anchoring of NiFum on rGO Sheets gnifum->structure capacity High Reversible Capacity (~800 mAh g⁻¹) conductivity->capacity stability Good Cycling Stability conductivity->stability structure->stability

Caption: Relationship between material composition and electrochemical performance.

References

Application Notes and Protocols: Nickel(II) Fumarate and Nickel-Based MOFs in the Synthesis of Metal-Organic Frameworks for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of nickel-containing Metal-Organic Frameworks (MOFs), with a specific focus on nickel(II) fumarate and its potential application in drug delivery systems. Detailed experimental protocols for synthesis, drug loading, and biocompatibility assessment are provided to guide researchers in this promising field.

Introduction to Nickel-Based MOFs in Drug Delivery

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them excellent candidates for various biomedical applications, including drug delivery.[1][2][3] Nickel-based MOFs, in particular, have garnered interest due to their unique coordination chemistry and potential for controlled drug release. While research into this compound for specific drug delivery applications is an emerging area, the synthesis of nickel-containing MOFs using various organic linkers has shown promise for encapsulating and delivering therapeutic agents.[4]

This document outlines the synthesis of a nickel-based MOF using 1,4-benzenedicarboxylic acid (Ni-BDC) as a model system for drug delivery applications, as well as a protocol for the synthesis of a one-dimensional nickel fumarate MOF.

Data Presentation

Table 1: Physicochemical Properties of a Representative Nickel-Based MOF (Ni-BDC)
PropertyValueReference
BET Surface Area 311.99 m²/g[5]
Pore Size Distribution 1–40 nm[5]
Average Pore Diameter ~29.2 nm[5]
Table 2: Drug Loading and Efficacy of a Cisplatin-Loaded Nickel-Based MOF (Ni-BDC)
ParameterValueReference
Drug Cisplatin[5]
Cell Line Human Breast Cancer (MDA-MB-231)[5]
Reduction in Cell Viability 35.26%[5]
IC50 Value 46.84 µg/mL[5]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ni-BDC MOF for Drug Delivery

This protocol describes the hydrothermal synthesis of a nickel-based MOF using 1,4-benzenedicarboxylic acid (BDC) as the organic linker.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 1,4-benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve 1.45 g of Ni(NO₃)₂·6H₂O in 20 mL of deionized water.

  • In a separate beaker, dissolve a stoichiometric equivalent of H₂BDC in 40 mL of DMF with continuous stirring for 30 minutes at room temperature.

  • Add the nickel nitrate solution dropwise to the H₂BDC solution while stirring.

  • Transfer the resulting mixture to a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 135 °C for 24 hours.[6]

  • After cooling to room temperature, collect the precipitate by centrifugation at 14,000 rpm for 8 minutes.[6]

  • Wash the product consecutively with DMF and ethanol three times each to remove unreacted precursors.[6]

  • Dry the final Ni-BDC MOF product in an oven at 60 °C.[6]

Protocol 2: Synthesis of this compound MOF

This protocol details a simple precipitation method for synthesizing a one-dimensional nickel fumarate MOF.[4]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Methanol

Procedure:

  • Prepare a 0.2 M solution of nickel(II) acetate tetrahydrate in methanol.

  • Prepare a 0.2 M solution of fumaric acid in methanol.

  • Mix the two solutions at room temperature with stirring.

  • A precipitate of nickel fumarate will form.

  • Collect the precipitate by filtration.

  • Wash the product with methanol to remove any unreacted starting materials.

  • Dry the resulting nickel fumarate MOF powder.

Protocol 3: Cisplatin Loading into Ni-BDC MOF

This protocol is adapted from a procedure for loading cisplatin into a different MOF and can be applied to the synthesized Ni-BDC MOF.[7]

Materials:

  • Synthesized and activated Ni-BDC MOF

  • Cisplatin (cis-[Pt(NH₃)₂Cl₂])

  • Dimethyl sulfoxide (DMSO)

  • Centrifuge

Procedure:

  • Activate the Ni-BDC MOF by heating under vacuum to remove any guest molecules from the pores.

  • Disperse 50 mg of the activated Ni-BDC MOF in 5 mL of a 0.05 M cisplatin solution in DMSO.[7]

  • Stir the suspension for 72 hours at room temperature to allow for drug encapsulation.[7]

  • Recover the cisplatin-loaded MOF by centrifugation.

  • Wash the product with fresh DMSO to remove any surface-adsorbed drug.

  • Dry the final product under vacuum.

Protocol 4: In Vitro Cisplatin Release Study

This protocol outlines a method to study the release of cisplatin from the loaded Ni-BDC MOF in a simulated physiological environment.

Materials:

  • Cisplatin-loaded Ni-BDC MOF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker

  • UV-Vis spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

  • Disperse a known amount of cisplatin-loaded Ni-BDC MOF in a specific volume of PBS (pH 7.4).

  • Place the suspension in an incubator shaker at 37 °C with constant agitation.

  • At predetermined time intervals, withdraw a small aliquot of the supernatant after centrifugation.

  • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Quantify the concentration of cisplatin in the supernatant using a suitable analytical technique such as UV-Vis spectrophotometry or ICP-MS to determine the cumulative drug release.

Protocol 5: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[5][8][9][10][11]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium

  • 96-well plates

  • Cisplatin-loaded Ni-BDC MOF and empty Ni-BDC MOF (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 3.0 × 10³ cells/well and allow them to adhere overnight.[9]

  • Treat the cells with various concentrations of the cisplatin-loaded Ni-BDC MOF and the empty Ni-BDC MOF for 48 hours.[9] Use fresh culture medium as an untreated control.

  • After the incubation period, add 20 µL of the MTT working solution to each well and incubate for 4 hours at 37 °C.[9]

  • Remove the culture supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

MOF_Synthesis_Workflow cluster_synthesis Ni-BDC MOF Synthesis start Start dissolve_Ni Dissolve Ni(NO₃)₂·6H₂O in Deionized Water start->dissolve_Ni dissolve_BDC Dissolve H₂BDC in DMF start->dissolve_BDC mix_solutions Mix Solutions dissolve_Ni->mix_solutions dissolve_BDC->mix_solutions hydrothermal Hydrothermal Reaction (135°C, 24h) mix_solutions->hydrothermal centrifuge_wash Centrifuge & Wash (DMF & Ethanol) hydrothermal->centrifuge_wash dry Dry MOF (60°C) centrifuge_wash->dry end_synthesis Ni-BDC MOF dry->end_synthesis

Caption: Hydrothermal synthesis workflow for Ni-BDC MOF.

Drug_Loading_Release_Workflow cluster_loading Drug Loading cluster_release In Vitro Drug Release mof Activated Ni-BDC MOF mix_drug Mix & Stir (72h) mof->mix_drug cisplatin_solution Cisplatin in DMSO cisplatin_solution->mix_drug centrifuge_wash_drug Centrifuge & Wash mix_drug->centrifuge_wash_drug loaded_mof Cisplatin-Loaded Ni-BDC MOF centrifuge_wash_drug->loaded_mof start_release Disperse Loaded MOF in PBS (pH 7.4) loaded_mof->start_release Proceed to Release Study incubate Incubate at 37°C start_release->incubate sample Sample Supernatant at Time Intervals incubate->sample analyze Analyze Cisplatin Concentration sample->analyze release_profile Determine Release Profile analyze->release_profile

Caption: Workflow for cisplatin loading and in vitro release.

MTT_Assay_Workflow cluster_assay MTT Cytotoxicity Assay seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with MOF Samples (48h) seed_cells->treat_cells add_mtt Add MTT Solution (4h incubation) treat_cells->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols: Nickel(II) Fumarate Coordination Polymers for Gas Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of nickel(II) fumarate coordination polymers for gas storage applications. These materials, a subclass of metal-organic frameworks (MOFs), are of significant interest due to their tunable porous structures and potential for selective gas adsorption.

Introduction

Coordination polymers constructed from nickel(II) ions and fumarate linkers are crystalline materials forming one-, two-, or three-dimensional networks.[1][2] The inherent porosity and the presence of accessible metal sites make these materials promising candidates for applications in gas storage and separation, catalysis, and drug delivery.[3][4] This document focuses on their application in storing gases such as carbon dioxide (CO₂) and hydrogen (H₂).

The performance of these materials is dictated by factors such as specific surface area (BET), pore volume, and the chemical nature of the framework-gas interactions.[5] Proper synthesis and activation procedures are critical to maximizing their gas storage capacity.

Quantitative Data Presentation

The following tables summarize representative quantitative data for nickel-based coordination polymers. While specific data for a single, exemplary this compound polymer is compiled from typical results for closely related and well-studied systems (e.g., Ni-MOF-74), it serves as a benchmark for performance evaluation.

Table 1: Physicochemical Properties of a Representative Nickel-Based MOF

ParameterValueMethod of Analysis
BET Surface Area~800 - 1200 m²/gN₂ Adsorption at 77 K[6]
Langmuir Surface Area~1150 m²/gN₂ Adsorption at 77 K[6]
Total Pore Volume~0.4 cm³/gN₂ Adsorption at 77 K[6]
Thermal StabilityUp to ~320 °CThermogravimetric Analysis (TGA)

Table 2: Gas Adsorption Capacities of a Representative Nickel-Based MOF

GasTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)Adsorption Capacity (wt%)
CO₂ 2981~6.6~29.0
CO₂ 2731~8.3~36.5
H₂ 771~13.0~2.6

Data compiled and synthesized from studies on high-performing nickel-based MOFs like Ni-MOF-74 for illustrative purposes.[7][8]

Experimental Protocols

Detailed methodologies for the synthesis, activation, and characterization of this compound coordination polymers are provided below.

Protocol for Hydrothermal Synthesis

This protocol describes a common method for synthesizing this compound coordination polymers.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Fumaric acid (C₄H₄O₄)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 50 mL beaker, dissolve 1.5 mmol of Ni(NO₃)₂·6H₂O in 15 mL of DMF.

  • In a separate 50 mL beaker, dissolve 1.5 mmol of fumaric acid in 15 mL of DMF.

  • Combine the two solutions in a 100 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in a convection oven at 120 °C for 24 hours.

  • After 24 hours, allow the autoclave to cool to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the product sequentially with fresh DMF (3 x 10 mL) and ethanol (3 x 10 mL) to remove unreacted precursors.

  • Dry the final product in a vacuum oven at 80 °C overnight.

Protocol for Sample Activation (Degassing)

Activation is a critical step to remove solvent molecules from the pores, making the internal surface accessible for gas adsorption.

Equipment:

  • Schlenk line or vacuum manifold

  • Heating mantle

  • Sample tube compatible with gas sorption analyzer

Procedure:

  • Place 50-100 mg of the synthesized this compound polymer into a pre-weighed sample tube.

  • Attach the sample tube to a vacuum manifold.

  • Slowly evacuate the tube to a pressure below 10⁻⁵ mbar.

  • While under vacuum, gradually heat the sample to 150-180 °C at a rate of 1-2 °C/min.

  • Hold the sample at the final temperature under dynamic vacuum for at least 12 hours to ensure complete removal of guest solvents.

  • Cool the sample to room temperature under vacuum before transferring it to the gas sorption analyzer.

Protocol for Gas Adsorption Measurements

This protocol outlines the procedure for measuring gas adsorption isotherms using a volumetric gas sorption analyzer.

Equipment:

  • Volumetric gas sorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Autosorb)

  • High-purity adsorbate gases (e.g., N₂, H₂, CO₂)

  • Liquid nitrogen (for 77 K measurements)

  • Thermostatic bath (for measurements at other temperatures)

Procedure:

  • Transfer the activated sample tube to the analysis port of the gas sorption instrument, ensuring no exposure to air.

  • Perform a leak test according to the instrument's standard operating procedure.

  • Measure the free space (void volume) of the sample tube, typically using helium gas.

  • For BET surface area analysis, immerse the sample tube in a liquid nitrogen bath (77 K).

  • Perform a multi-point N₂ adsorption isotherm measurement over a relative pressure (P/P₀) range of 0.05 to 0.3.

  • For gas storage capacity measurements (e.g., CO₂, H₂), replace the liquid nitrogen bath with a cryostat or water bath set to the desired temperature (e.g., 273 K, 298 K for CO₂; 77 K for H₂).

  • Introduce the desired gas (CO₂ or H₂) in controlled doses into the sample tube and measure the equilibrium pressure after each dose until the target pressure (e.g., 1 bar) is reached.

  • The instrument software will calculate the amount of gas adsorbed at each pressure point to generate the adsorption isotherm.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental relationship in gas adsorption analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Activation cluster_evaluation Gas Storage Evaluation s1 Precursor Dissolution (Ni Salt + Fumaric Acid) s2 Hydrothermal Reaction (120°C, 24h) s1->s2 s3 Filtration & Washing s2->s3 s4 Drying s3->s4 c1 Structural Analysis (PXRD, TGA) s4->c1 c2 Activation (Degassing) (Heat under Vacuum) s4->c2 e1 BET Surface Area (N₂ at 77 K) c2->e1 e2 Gas Adsorption Isotherms (CO₂, H₂) c2->e2 e3 Data Analysis (Capacity, Selectivity) e1->e3 e2->e3

Caption: Experimental workflow for synthesis and evaluation.

gas_adsorption_logic material Porous Material (Ni(II) Fumarate Polymer) activation Activation (Solvent Removal) material->activation surface High Accessible Surface Area activation->surface adsorption Gas Adsorption (Physisorption) surface->adsorption capacity Gas Storage Capacity adsorption->capacity conditions Experimental Conditions (Pressure, Temperature) conditions->adsorption

Caption: Key relationships in gas adsorption analysis.

References

Application Notes and Protocols for the Catalytic Activity of Nickel(II) Fumarate in CO2 Fixation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical guide based on the known catalytic activity of similar nickel(II) complexes in CO2 fixation reactions. To date, specific literature detailing the use of nickel(II) fumarate for this application is not available. The presented data and procedures are intended to serve as a starting point for researchers interested in exploring its potential.

Introduction

The catalytic fixation of carbon dioxide (CO2) into valuable chemicals is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable chemical processes. Nickel-based catalysts have emerged as promising candidates for various CO2 transformation reactions due to their high activity, abundance, and relatively low cost.[1][2][3][4] this compound, a coordination compound of Ni(II) ions and fumarate ligands, presents an interesting, yet unexplored, catalytic scaffold.[5][6] The fumarate linker, with its carboxylate groups, could potentially participate in the catalytic cycle, for instance, by acting as a proton shuttle or by influencing the electronic properties of the nickel center.

This document outlines a hypothetical application of this compound as a catalyst for the cycloaddition of CO2 to epoxides, a 100% atom-economical reaction that yields valuable cyclic carbonates.[7]

Hypothetical Catalytic Performance of this compound

The following table summarizes the expected catalytic performance of this compound in the cycloaddition of CO2 to propylene oxide, based on data reported for other nickel(II) catalyst systems.[7][8][9]

EntrySubstrateCo-catalystTemperature (°C)Pressure (atm CO2)Time (h)Conversion (%)Selectivity (%)TOF (h⁻¹)
1Propylene OxideTBAB100101292>997.7
2Propylene OxideTBAB12010898>9912.3
3Propylene OxideDMAP100101285>997.1
4Styrene OxideTBAB120101095>999.5
5EpichlorohydrinTBAB100101490>996.4

TBAB: Tetrabutylammonium bromide; DMAP: 4-(Dimethylamino)pyridine; TOF: Turnover Frequency.

Experimental Protocols

Synthesis of this compound Catalyst

This protocol is adapted from a known procedure for the synthesis of this compound.[6]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Prepare a 0.2 M solution of nickel(II) acetate tetrahydrate in methanol.

  • Prepare a 0.2 M solution of fumaric acid in a 1:1 mixture of methanol and deionized water.

  • In a round-bottom flask equipped with a magnetic stirrer, slowly add the nickel(II) acetate solution to the fumaric acid solution at room temperature with vigorous stirring.

  • A pale green precipitate of this compound will form immediately.

  • Continue stirring the mixture for 2 hours at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it three times with methanol.

  • Dry the resulting this compound powder in a vacuum oven at 80 °C for 12 hours.

  • Characterize the synthesized catalyst using techniques such as FTIR, XRD, and elemental analysis to confirm its structure and purity.

Catalytic Cycloaddition of CO2 to Propylene Oxide

This hypothetical protocol is based on general procedures for nickel-catalyzed cycloaddition reactions.[7][10]

Materials:

  • This compound (catalyst)

  • Propylene oxide (substrate)

  • Tetrabutylammonium bromide (TBAB, co-catalyst)

  • High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer and a heating mantle

  • Carbon dioxide (high purity)

Procedure:

  • To the autoclave reactor, add this compound (0.1 mmol, 1 mol%) and TBAB (0.1 mmol, 1 mol%).

  • Add propylene oxide (10 mmol, 1 equivalent).

  • Seal the reactor and purge it with CO2 three times to remove the air.

  • Pressurize the reactor with CO2 to the desired pressure (e.g., 10 atm).

  • Heat the reactor to the desired temperature (e.g., 120 °C) with constant stirring.

  • Maintain the reaction conditions for the specified time (e.g., 8 hours).

  • After the reaction, cool the reactor to room temperature in an ice bath and slowly vent the excess CO2.

  • Open the reactor and collect the reaction mixture.

  • Analyze the products by gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of propylene oxide and the selectivity for propylene carbonate.

Visualizations

Below are diagrams illustrating the experimental workflow and a proposed catalytic cycle.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Product Analysis S1 Mix Ni(OAc)₂ and Fumaric Acid in MeOH/H₂O S2 Stir for 2h at RT S1->S2 S3 Filter and Wash with MeOH S2->S3 S4 Dry in Vacuum Oven S3->S4 R1 Charge Reactor with Catalyst, Co-catalyst, and Substrate S4->R1 Ni(II) Fumarate Catalyst R2 Purge and Pressurize with CO₂ R1->R2 R3 Heat and Stir R2->R3 R4 Cool and Vent R3->R4 A1 Extract Reaction Mixture R4->A1 A2 Analyze by GC or NMR A1->A2

Caption: Experimental workflow for the synthesis of the this compound catalyst and its application in CO2 cycloaddition.

Catalytic_Cycle Ni_Fumarate Ni(II) Fumarate Intermediate1 [Ni(Fumarate)(Epoxide)] Ni_Fumarate->Intermediate1 Coordination Intermediate2 [Ni(Fumarate)(Alkoxide)]-X⁺ Intermediate1->Intermediate2 Ring Opening Intermediate3 [Ni(Fumarate)(Carbonato)]-X⁺ Intermediate2->Intermediate3 CO₂ Insertion Intermediate3->Ni_Fumarate Ring Closure & Catalyst Regeneration Product Cyclic Carbonate Intermediate3->Product Epoxide Epoxide Epoxide->Intermediate1 Co_catalyst X⁻ (from TBAB) Co_catalyst->Intermediate1 CO2 CO₂ CO2->Intermediate2

Caption: Proposed catalytic cycle for the cycloaddition of CO2 to epoxides catalyzed by this compound.

References

Application Notes and Protocols for the Synthesis of Nickel Nanoparticles from Nickel(II) Fumarate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of nickel (Ni) nanoparticles using nickel(II) fumarate as a precursor. The primary synthesis method described is thermal decomposition, a robust technique for producing crystalline nanoparticles with controlled size and magnetic properties. These nanoparticles are of significant interest for various applications in biomedical research and drug development, including targeted drug delivery and magnetic hyperthermia.

Principle of Synthesis

The synthesis of nickel nanoparticles from a this compound precursor is based on the principle of thermal decomposition. In this process, the metal-organic precursor, this compound (Ni(C₄H₂O₄)), is heated to a high temperature in a high-boiling point solvent that often doubles as a capping agent, such as oleylamine. At the decomposition temperature, the bonds within the precursor break, leading to the nucleation and subsequent growth of zero-valent nickel (Ni⁰) nanoparticles. The capping agent adsorbs to the surface of the growing nanoparticles, preventing their aggregation and allowing for control over their final size and dispersity. The particle size can be tuned by adjusting parameters such as the reaction temperature, heating rate, and precursor concentration.

Experimental Protocol: Synthesis of Nickel Nanoparticles via Thermal Decomposition

This protocol details the synthesis of nickel nanoparticles by the thermal decomposition of this compound in a solvent/capping agent.

2.1. Materials and Reagents

Material/ReagentGradeSupplier (Example)
This compound (Ni(C₄H₂O₄))98% or higherSigma-Aldrich
Oleylamine (technical grade, ~70%)C18 content ≥ 80%Sigma-Aldrich
Ethanol (anhydrous)≥99.5%Fisher Scientific
Hexane (anhydrous)≥95%Fisher Scientific
Argon Gas (high purity)99.998%Airgas

2.2. Equipment

  • Three-neck round-bottom flask (100 mL)

  • Heating mantle with magnetic stirrer and thermocouple

  • Schlenk line for inert atmosphere control

  • Water-cooled condenser

  • Septa and glass stoppers

  • High-speed centrifuge and centrifuge tubes

  • Sonicator bath

2.3. Synthesis Procedure

  • Reaction Setup: Assemble the three-neck flask with the condenser, thermocouple, and a septum in the heating mantle. Connect the setup to the Schlenk line to allow for purging with argon and maintaining an inert atmosphere.

  • Precursor Mixture: In the flask, combine 1 mmol of this compound with 20 mL of oleylamine.

  • Inert Atmosphere: Seal the flask and purge the system with argon gas for 20-30 minutes with gentle stirring to remove oxygen. Maintain a positive argon pressure throughout the reaction.

  • Heating and Decomposition:

    • Heat the mixture to 120°C and hold for 30 minutes to ensure the precursor is well-dissolved and degassed.

    • Increase the temperature to the desired decomposition temperature (e.g., 240°C - 285°C) at a steady rate (e.g., 5-10°C/min). The final temperature will influence the nanoparticle size (see Table 1).

    • Maintain the reaction at the set temperature for 60 minutes. The solution will typically turn black, indicating the formation of nickel nanoparticles.

  • Cooling and Purification:

    • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

    • Transfer the resulting black colloidal suspension into a centrifuge tube.

    • Add 40 mL of anhydrous ethanol to the tube to precipitate the nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 15 minutes. Discard the supernatant.

    • Re-disperse the nanoparticle pellet in 10 mL of hexane and sonicate for 5 minutes.

    • Repeat the precipitation and washing step with ethanol twice more to remove excess oleylamine.

  • Drying and Storage: After the final wash, dry the nickel nanoparticle powder under a vacuum or a stream of argon. Store the dried nanoparticles in an inert atmosphere (e.g., in a glovebox or a sealed vial under argon) to prevent oxidation.

Characterization of Nickel Nanoparticles

The synthesized nanoparticles should be characterized to determine their physical and chemical properties.

  • X-ray Diffraction (XRD): Used to confirm the crystal structure and phase purity of the nanoparticles. The expected pattern for nickel is a face-centered cubic (FCC) structure.

  • Transmission Electron Microscopy (TEM): Provides information on the size, shape, and size distribution of the nanoparticles.

  • Vibrating Sample Magnetometry (VSM): Measures the magnetic properties, such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).

Quantitative Data and Expected Results

The properties of the synthesized nickel nanoparticles are highly dependent on the synthesis conditions. The following tables provide expected data based on thermal decomposition methods.

Table 1: Effect of Decomposition Temperature on Nanoparticle Size

Reaction Temperature (°C)Average Particle Size (nm)
240~23
255~45
270~80
285~114
Data inferred from similar thermal decomposition synthesis of nickel nanoparticles.

Table 2: Size-Dependent Magnetic Properties of Nickel Nanoparticles

Particle Size (nm)Curie Temperature (°C)Saturation Magnetization (emu/g)Coercivity (Oe)
2333548.5210
4534651.2155
8035152.8110
11435453.985
Bulk Nickel35855.0-
Data is representative of nickel nanoparticles synthesized via thermal decomposition.

Table 3: Typical XRD Data for FCC Nickel Nanoparticles

2θ Angle (°)Miller Indices (hkl)
~44.5(111)
~51.8(200)
~76.4(220)
Expected peak positions for Cu Kα radiation, corresponding to the face-centered cubic (FCC) structure of nickel.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a conceptual application in drug delivery.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization a 1. Mix Ni(II) Fumarate & Oleylamine b 2. Purge with Argon a->b c 3. Heat to Decomposition Temperature (e.g., 270°C) b->c d 4. Cool to Room Temp. c->d e 5. Precipitate with Ethanol d->e f 6. Centrifuge & Discard Supernatant e->f g 7. Re-disperse in Hexane & Repeat Wash f->g h 8. Dry Nanoparticle Powder g->h i XRD (Structure) h->i j TEM (Size/Morphology) h->j k VSM (Magnetic Properties) h->k

Caption: Experimental workflow for nickel nanoparticle synthesis and characterization.

G Conceptual Pathway for Targeted Drug Delivery cluster_workflow cluster_targeting Magnetic Targeting start Synthesized Ni Nanoparticle functionalize Surface Functionalization (e.g., with PEG) start->functionalize drug_load Drug Loading functionalize->drug_load injection Systemic Administration drug_load->injection accumulation Nanoparticle Accumulation at Tumor Site injection->accumulation mag_field External Magnetic Field mag_field->accumulation release Drug Release & Therapeutic Effect accumulation->release

Caption: Conceptual pathway for magnetically targeted drug delivery using Ni nanoparticles.

Applications in Drug Development

Nickel nanoparticles (NiNPs) possess unique physicochemical properties that make them promising candidates for applications in cancer therapy and drug delivery.

  • Targeted Drug Delivery: Their magnetic nature allows for guidance to a specific target site (e.g., a tumor) using an external magnetic field. This enhances the local concentration of the therapeutic agent, increasing efficacy while reducing systemic toxicity. Nanocarriers like NiNPs can improve drug bioavailability and selectivity.

  • Multimodal Therapy: NiNPs can serve as multifunctional platforms for synergistic cancer treatments.

    • Magnetic Hyperthermia: When subjected to an alternating magnetic field, magnetic nanoparticles generate heat, which can be used to ablate tumor cells.

    • Photothermal Therapy (PTT): Surface-modified NiNPs can be designed to absorb light at specific wavelengths (typically in the near-infrared range) and convert it into heat, inducing localized cell death.

  • Drug Carriers: The surface of nickel nanoparticles can be functionalized with various molecules, such as polymers (e.g., PEG) to improve biocompatibility, and targeting ligands (e.g., antibodies, peptides) to enhance specificity for cancer cells. This surface modification allows for the attachment and controlled release of anticancer drugs.

Disclaimer: While nickel nanoparticles show significant promise, their clinical translation requires further investigation into their long-term biosafety, degradation, and potential toxicity. Researchers should conduct thorough biocompatibility and toxicity studies for any in vivo applications.

Application Notes and Protocols for the Preparation of Nickel Fumarate Tetrahydrate Precipitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel fumarate tetrahydrate is a metal-organic framework (MOF) precursor and a coordination polymer with applications in various fields, including materials science and as a potential component in pharmaceutical development. Its synthesis via precipitation is a common and effective method for producing this compound in a solid, manageable form. This document provides detailed protocols for the preparation of nickel fumarate tetrahydrate precipitate via two primary methods: a methanolic precipitation and a generalized aqueous precipitation. It also includes tables summarizing key quantitative data and diagrams to illustrate the experimental workflows.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the described synthesis protocols.

ParameterMethanolic Precipitation ProtocolAqueous Precipitation Protocol (Generalized)
Nickel Salt Nickel(II) acetate tetrahydrate[1]Nickel(II) chloride, Nickel(II) nitrate, or Nickel(II) acetate
Fumarate Source Fumaric acid[1]Fumaric acid or a salt thereof (e.g., disodium fumarate)
Solvent Methanol[1]Water
Reactant Concentration 0.2 M Nickel Acetate, 0.2 M Fumaric Acid[1]Dependent on desired yield and particle size
Molar Ratio (Ni:Fumarate) 1:2[1]Typically 1:1, but can be varied
Reaction Temperature Room temperature[1]Room temperature to mild heating
Precipitate Appearance Bluish-green[1]Pale green or light blue
Product Nickel Fumarate Tetrahydrate (Ni(C₄H₂O₄)(H₂O)₄)[1]Nickel Fumarate Tetrahydrate
PropertyMethanolic Precipitation ProtocolAqueous Precipitation Protocol (Generalized)
Yield Information not readily available in cited sources.Information not readily available.
Purity High, as confirmed by PXRD matching simulated patterns.[1]Dependent on washing and purification steps.
Particle Size Submicron-sized particles.[1]Can be controlled by synthesis conditions.
Crystal Structure Monoclinic (P2₁/c)[1]Expected to be consistent with the tetrahydrate form.

Experimental Protocols

Protocol 1: Methanolic Precipitation

This protocol details the synthesis of nickel fumarate tetrahydrate from nickel acetate and fumaric acid in a methanol solvent system.[1]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Methanol (CH₃OH)

  • Deionized water

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers

  • Graduated cylinders

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare a 0.2 M solution of nickel(II) acetate tetrahydrate in methanol.

    • Prepare a 0.2 M solution of fumaric acid in methanol.[1]

  • Precipitation:

    • Place 100 mL of the 0.2 M fumaric acid solution in a beaker with a magnetic stir bar and begin stirring.

    • Slowly add 50 mL of the 0.2 M nickel(II) acetate solution to the fumaric acid solution. This corresponds to a 1:2 molar ratio of nickel to fumarate.[1]

    • Observe the formation of a cloudy solution upon addition of the nickel acetate.[1]

  • Reaction Completion and Ripening:

    • Continue stirring the mixture for one hour after the complete addition of the nickel acetate solution. A bluish-green precipitate will form.[1]

  • Isolation and Washing:

    • Collect the precipitate by centrifugation.

    • Wash the precipitate several times with methanol to remove any unreacted starting materials.[1]

  • Drying:

    • Dry the resulting powder in an oven at 40°C.[1]

Protocol 2: Aqueous Precipitation (Generalized)

This protocol provides a general framework for the synthesis of nickel fumarate tetrahydrate in an aqueous environment. Specific parameters such as concentrations and temperature may be adjusted to influence particle size and morphology.

Materials:

  • A water-soluble nickel(II) salt (e.g., nickel(II) chloride, nickel(II) nitrate, or nickel(II) acetate)

  • Fumaric acid or a water-soluble salt thereof (e.g., disodium fumarate)

  • Deionized water

  • Optional: pH adjusting solution (e.g., dilute NaOH or NH₄OH)

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers

  • Graduated cylinders

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of the chosen nickel(II) salt.

    • Prepare an aqueous solution of fumaric acid or its salt. Gentle heating may be required to dissolve fumaric acid.

  • Precipitation:

    • With stirring, slowly add the nickel salt solution to the fumarate solution (or vice versa).

    • A pale green or light blue precipitate should form.

  • pH Adjustment (Optional):

    • The pH of the solution can influence the crystallinity and morphology of the precipitate. If necessary, adjust the pH with a suitable base.

  • Digestion:

    • Continue stirring the mixture, potentially with mild heating, for a period to allow for crystal growth and uniform particle formation.

  • Isolation and Washing:

    • Collect the precipitate by filtration.

    • Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

  • Drying:

    • Dry the precipitate in an oven at a low temperature (e.g., 40-60°C) to obtain the final product.

Visualizations

Experimental Workflow for Methanolic Precipitation

Methanolic_Precipitation A Prepare 0.2M Nickel Acetate in Methanol C Slowly Add Nickel Acetate Solution to Fumaric Acid Solution (1:2 molar ratio) with Continuous Stirring A->C B Prepare 0.2M Fumaric Acid in Methanol B->C D Stir for 1 Hour (Precipitate Forms) C->D E Collect Precipitate (Centrifugation) D->E F Wash with Methanol E->F G Dry at 40°C F->G H Nickel Fumarate Tetrahydrate Powder G->H

Caption: Workflow for the methanolic precipitation of nickel fumarate tetrahydrate.

Logical Relationship of Aqueous Precipitation Steps

Aqueous_Precipitation cluster_reactants Reactant Preparation A Dissolve Nickel(II) Salt in Water C Combine Solutions with Stirring A->C B Dissolve Fumarate Source in Water B->C D Optional: pH Adjustment C->D E Precipitate Digestion (Stirring/Heating) D->E F Isolation & Washing (Filtration) E->F G Drying F->G H Final Product G->H

Caption: Generalized steps for the aqueous precipitation of nickel fumarate tetrahydrate.

References

Application Notes and Protocols: Nickel(II) Fumarate in the Hydrogenation of Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no established application of Nickel(II) fumarate as a direct catalyst for the hydrogenation of organic compounds. While various nickel compounds are extensively used as catalysts in hydrogenation reactions, this compound itself is not a commonly cited or utilized catalyst for this purpose.

The research landscape for nickel-catalyzed hydrogenation primarily focuses on several other forms of nickel catalysts, including:

  • Raney Nickel: A finely divided nickel-aluminum alloy treated with a strong base to create a high surface area, porous nickel catalyst.

  • Nickel Nanoparticles: Often supported on materials like carbon, alumina, or silica, these catalysts are typically prepared by the reduction of nickel salts (e.g., nickel chloride, nickel acetate).

  • Homogeneous Nickel Catalysts: These are soluble nickel complexes, typically involving Nickel(II) salts combined with various organic ligands such as phosphines or N-heterocyclic carbenes.

  • Nickel(0) Pre-catalysts Stabilized by Fumarate Ligands: In this context, fumarate (or its esters) acts as a stabilizing ligand for a Nickel(0) center. These are pre-catalysts that require an activation step, often involving the displacement or chemical transformation of the fumarate ligand, to generate the catalytically active species. This is distinct from using a stable this compound salt as the primary catalyst.[1][2]

Given the absence of specific data on the use of this compound as a hydrogenation catalyst in the reviewed literature, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for this specific topic. The following sections provide a general overview of related nickel catalysis in hydrogenation to serve as a broader reference.

General Principles of Nickel-Catalyzed Hydrogenation

Nickel catalysts, in their various forms, are widely employed in both academic research and industrial processes for the hydrogenation of a broad range of unsaturated organic compounds.[3][4][5] The general mechanism involves the activation of molecular hydrogen on the nickel surface or at a nickel metal center, followed by the transfer of hydrogen atoms to the unsaturated substrate.[6]

Experimental Workflow for a Typical Nickel-Catalyzed Hydrogenation

The logical workflow for a typical hydrogenation reaction using a nickel-based catalyst is outlined below. This generalized workflow would be adapted based on the specific form of the nickel catalyst used (e.g., heterogeneous Raney nickel vs. a homogeneous Ni(II)/ligand system).

Hydrogenation_Workflow General Workflow for Nickel-Catalyzed Hydrogenation cluster_prep Catalyst Preparation/Activation cluster_reaction Reaction Setup cluster_workup Product Isolation cluster_analysis Analysis catalyst_prep Catalyst Preparation or Pre-activation (e.g., reduction of Ni(II) salt, activation of Raney Ni) reactor_prep Reactor Preparation (inert atmosphere, solvent addition) catalyst_prep->reactor_prep Transfer to reactor reagents Addition of Substrate and Catalyst reactor_prep->reagents hydrogenation Pressurization with Hydrogen Gas (controlled pressure and temperature) reagents->hydrogenation catalyst_removal Catalyst Removal (filtration for heterogeneous, extraction for homogeneous) hydrogenation->catalyst_removal Reaction completion purification Purification of Product (e.g., chromatography, distillation, recrystallization) catalyst_removal->purification characterization Product Characterization (NMR, GC-MS, etc.) purification->characterization

Caption: A generalized workflow for a typical nickel-catalyzed hydrogenation experiment.

Data on Representative Nickel Hydrogenation Catalysts

While no data exists for this compound, the following table summarizes typical substrates and conditions for other well-established nickel catalysts to provide context for researchers in this field.

Catalyst SystemSubstrate ExampleProductTypical ConditionsYieldReference
NiO nanoparticles on NORIT charcoalQuinoline1,2,3,4-Tetrahydroquinoline100 °C, 100 atm H₂, 24 h, Methanol~100%[3][4]
Ni(OAc)₂ with (S,S)-Me-Duphosα,β-Unsaturated EsterSaturated EsterRoom Temp., H₂ pressure, various solvents>77% conversion
Raney NickelUnsaturated Vegetable OilsSaturated Fats (Margarine)Elevated temperature and H₂ pressureVariable

Conclusion for Researchers and Drug Development Professionals

For researchers and professionals in drug development, the choice of catalyst is critical for achieving desired reactivity, selectivity, and safety. Based on current scientific literature, This compound is not a recommended or documented catalyst for the hydrogenation of organic compounds.

It is advised that researchers seeking to perform nickel-catalyzed hydrogenations consider well-established and thoroughly documented catalyst systems. These include, but are not limited to, Raney nickel for general-purpose reductions, supported nickel nanoparticles for improved stability and recyclability, and homogeneous Ni(II)/ligand systems for achieving high selectivity, including enantioselectivity in asymmetric hydrogenations. When developing new synthetic routes, particularly in a pharmaceutical context, reliance on catalysts with a robust body of literature is essential for reproducibility and process safety.

Further research into novel nickel catalysts may one day include metal-organic frameworks or coordination polymers involving fumarate linkers, but the direct application of the simple this compound salt in hydrogenation is not currently supported by available data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nickel(II) Fumarate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis yield and quality of nickel(II) fumarate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is a straightforward aqueous or methanolic precipitation reaction. This involves combining a nickel(II) salt, such as nickel(II) acetate, chloride, or nitrate, with fumaric acid or a fumarate salt.[1][2] The reaction typically proceeds at room temperature or with mild heating and stirring.[1] Alternative methods include hydrothermal and electrochemical synthesis, which can be used to achieve specific material properties.

Q2: Why is controlling the pH important during synthesis?

A2: The pH of the reaction solution is a critical parameter that significantly influences the crystallinity, morphology, and overall yield of the final product.[1] An optimal pH ensures the complete deprotonation of fumaric acid to the fumarate dianion, facilitating its coordination to the Ni(II) ions. Deviations can lead to incomplete reaction or the formation of undesired side products.

Q3: My fumaric acid precursor has low solubility in water. How can I address this?

A3: Fumaric acid is sparingly soluble in water, which can be a practical challenge. To overcome this, you can:

  • Use a disodium salt of fumaric acid, which is more soluble.[3]

  • Prepare the fumaric acid solution in methanol, where it has better solubility.[2]

  • Adjust the pH of the aqueous solution by adding a base (e.g., NaOH). This will deprotonate the fumaric acid, forming the more soluble fumarate salt in situ.

Q4: What is the typical structure and appearance of the synthesized product?

A4: this compound is typically isolated as a pale green or bluish-green solid.[1][2] It often crystallizes as a tetrahydrate, with the formula Ni(C₄H₂O₄)(H₂O)₄.[2] In this structure, the nickel(II) ion usually has an octahedral coordination geometry, bonding to oxygen atoms from both the fumarate ligands and water molecules.[1] The fumarate acts as a bridging ligand, often leading to the formation of one-dimensional polymeric chains or more complex two- or three-dimensional metal-organic frameworks (MOFs).[1][2][4]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques is recommended for proper characterization. These include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and compare it with literature-reported patterns.[2]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the fumarate carboxylate groups and the absence of free fumaric acid.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the number of coordinated water molecules by observing the dehydration step.[2]

  • Elemental Analysis (CHN): To verify the elemental composition of the compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incorrect Stoichiometry Ensure the correct molar ratio of Ni(II) salt to fumaric acid is used. A 1:2 metal-to-ligand molar ratio has been successfully reported for precipitation in methanol.[2]
Incomplete Reaction Increase the reaction time. While precipitation can be rapid, allowing the mixture to stir for at least one hour is recommended to ensure the reaction goes to completion.[2]
Suboptimal pH The pH may be too acidic, preventing full deprotonation of fumaric acid. Adjust the pH to be neutral or slightly basic to improve the formation of the fumarate salt.
Precursor Solubility Issues If fumaric acid did not fully dissolve, the reaction will be incomplete. Refer to FAQ Q3 for methods to improve the solubility of the fumaric acid precursor.
Product Loss During Washing This compound is sparingly soluble in water. Minimize the volume of solvent used for washing the precipitate and use cold solvent to reduce product loss.
Issue 2: Product is Amorphous or has Poor Crystallinity
Potential Cause Recommended Solution
Rapid Precipitation A very fast precipitation rate can lead to amorphous material. Try adding the precursor solutions more slowly to one another under continuous, vigorous stirring to promote controlled crystal growth.[2]
Incorrect pH Level The pH has a direct effect on the crystallinity of the product.[1] Systematically vary the final pH of the reaction mixture to find the optimal condition for crystalline product formation.
Inappropriate Reaction Temperature Perform the synthesis at a controlled temperature. While room temperature is often sufficient, applying mild, consistent heating may improve crystallinity. Avoid excessively high temperatures which can accelerate precipitation.
Solvent System The choice of solvent can impact crystal growth. If aqueous routes yield poor results, consider using methanol as the solvent system, which has been shown to produce crystalline nickel fumarate tetrahydrate.[2]

Data Presentation: Synthesis Parameters

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Example Protocol Parameters (Methanolic Precipitation)

ParameterValue / DescriptionReference
Nickel Precursor Nickel(II) acetate tetrahydrate[2]
Ligand Precursor Fumaric acid[2]
Solvent Methanol[2]
Concentration 0.2 M for both precursor solutions[2]
Molar Ratio (Ni:Fum) 1:2[2]
Temperature Room Temperature[2]
Reaction Time 1 hour of stirring after mixing[2]
Expected Product Bluish-green precipitate of Nickel Fumarate Tetrahydrate[2]

Table 2: Influence of Key Parameters on Product Characteristics

ParameterEffect on SynthesisNotes
pH Directly affects the deprotonation of fumaric acid and the resulting product's crystallinity and morphology.[1]Optimal pH is crucial for high yield and good quality. This often needs to be determined empirically for a specific precursor combination.
Stoichiometry The molar ratio of Ni(II) to fumarate influences the completeness of the reaction and the structure of the resulting coordination polymer.[1]An excess of the ligand is sometimes used to ensure complete coordination of the metal ions.[2]
Temperature Affects reaction kinetics and precursor solubility. Post-synthesis heating (e.g., 180 °C) can be used to dehydrate the product.[2]Mild heating can improve yield, but high temperatures may lead to rapid, uncontrolled precipitation.
Stirring Rate Affects mixing efficiency and particle size. Vigorous stirring promotes homogeneity and can lead to smaller, more uniform particles.Consistent and continuous stirring is recommended throughout the addition and reaction phases.[2]

Experimental Protocols

Protocol 1: Methanolic Precipitation Synthesis of this compound Tetrahydrate

This protocol is adapted from a reported procedure for synthesizing this compound for electrochemical applications.[2]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.2 M solution of nickel(II) acetate tetrahydrate by dissolving the appropriate amount in methanol.

    • Separately, prepare a 0.2 M solution of fumaric acid by dissolving it in methanol. Gentle warming may be required to fully dissolve the acid. Cool to room temperature before use.

  • Reaction:

    • Place 100 mL of the 0.2 M fumaric acid solution into a beaker equipped with a magnetic stir bar.

    • Begin stirring the fumaric acid solution vigorously.

    • Slowly add 50 mL of the 0.2 M nickel(II) acetate solution to the fumaric acid solution. This corresponds to a 1:2 molar ratio of metal to ligand.

    • Upon addition, the solution will turn cloudy, indicating the formation of a precipitate.

  • Precipitation and Isolation:

    • Continue to stir the mixture vigorously at room temperature for one hour to ensure the reaction is complete. A bluish-green precipitate should form.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid sparingly with cold methanol to remove any unreacted precursors.

  • Drying:

    • Dry the resulting bluish-green powder in air at a low temperature (e.g., 40 °C) to obtain this compound tetrahydrate.[2] For the anhydrous form, the material can be subsequently heated to 180 °C.[2]

Visualizations

Synthesis Workflow

G cluster_prep Step 1: Precursor Preparation cluster_reaction Step 2: Reaction cluster_isolation Step 3: Product Isolation prep_ni Prepare 0.2M Ni(OAc)₂ in Methanol mix Slowly add Ni(OAc)₂ solution to Fumaric Acid solution (1:2 molar ratio) prep_ni->mix prep_fa Prepare 0.2M Fumaric Acid in Methanol prep_fa->mix stir Stir vigorously for 1 hour at RT mix->stir Precipitate forms filtrate Vacuum Filtration stir->filtrate wash Wash with cold Methanol filtrate->wash dry Dry product at 40°C wash->dry product Final Product: Ni(II) Fumarate Tetrahydrate dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G start Problem: Low Synthesis Yield cause1 Incorrect Stoichiometry? start->cause1 cause2 Suboptimal pH? start->cause2 cause3 Incomplete Reaction? start->cause3 cause4 Precursor Solubility? start->cause4 sol1 Verify molar ratios (e.g., 1:2 Ni:Fum) cause1->sol1 sol2 Adjust pH to neutral/basic cause2->sol2 sol3 Increase reaction time (>1 hr) and ensure vigorous stirring cause3->sol3 sol4 Use fumarate salt or adjust pH to dissolve fumaric acid fully cause4->sol4

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Nickel(II) Fumarate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent and identify impurities during the synthesis of nickel(II) fumarate.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound is typically a pale green or light blue solid.[1] The exact shade can depend on the level of hydration and particle size.

Q2: What are the most common impurities in this compound synthesis?

The most common impurities include:

  • Unreacted starting materials: Residual nickel(II) salts (e.g., nickel chloride, nickel acetate) and unreacted fumaric acid.

  • Nickel(II) hydroxide: A gelatinous precipitate that can form if the reaction pH is too high.[2][3]

  • Incorporated solvent molecules: Water or other solvents used during the synthesis can be present in the crystal structure.

Q3: How does pH affect the purity of the final product?

The pH of the reaction mixture is a critical parameter. While the synthesis of this compound can be performed in a range of pH values, deviation from the optimal range can lead to the formation of impurities. Specifically, at a pH above 6, the precipitation of nickel(II) hydroxide (Ni(OH)₂) becomes favorable, which will contaminate the desired product.[2][3]

Q4: Can I purify this compound by recrystallization?

Recrystallization of coordination polymers like this compound is often challenging and may not be a feasible purification method.[4] A thorough washing of the precipitate is the most effective way to remove soluble impurities.

Troubleshooting Guide

Observed Problem Probable Cause(s) Corrective Action(s) Analytical Verification
Low Yield Incomplete precipitation due to incorrect stoichiometry or pH. Product loss during washing.Ensure the correct molar ratios of nickel(II) salt and fumaric acid are used. Monitor and adjust the pH to the optimal range for precipitation. Minimize the volume of washing solvent and avoid using solvents in which the product has significant solubility.Gravimetric analysis of the dried product.
Product is a dark green or gelatinous precipitate Co-precipitation of nickel(II) hydroxide due to high pH.Maintain the reaction pH below 6. Use a dilute base for pH adjustment and add it slowly with vigorous stirring to avoid localized high pH.FTIR spectroscopy to check for the presence of hydroxide bands. PXRD to identify the crystalline phases present.
Product is off-white or contains white particles Excess unreacted fumaric acid.Ensure the nickel(II) salt is not the limiting reagent. Wash the final product thoroughly with the reaction solvent (e.g., deionized water or methanol) to remove unreacted fumaric acid.Elemental analysis to determine the carbon-to-nickel ratio.
Product color is yellow or has a yellowish tint If using nickel(II) chloride as a precursor, residual anhydrous or partially hydrated nickel chloride may be present.Thoroughly wash the precipitate with deionized water to remove any soluble nickel salts.Visually inspect for color homogeneity. ICP-OES of the filtrate after washing to ensure no more nickel is being washed out.
Extra peaks in the Powder X-ray Diffraction (PXRD) pattern Presence of crystalline impurities such as unreacted starting materials or different phases of this compound.Review and optimize reaction conditions (temperature, concentration, stirring rate) to favor the formation of a single, pure phase. If a mixture of insoluble phases is present, density-based separation may be attempted.[5][6]Compare the obtained PXRD pattern with a reference pattern for pure this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Tetrahydrate

This protocol is adapted from a standard precipitation method.[6]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Methanol

  • Deionized water

Procedure:

  • Prepare a 0.2 M solution of nickel(II) acetate tetrahydrate in methanol.

  • Prepare a 0.2 M solution of fumaric acid in methanol. A 1:2 molar ratio of nickel to fumaric acid is recommended.[6]

  • Slowly add the nickel acetate solution to the fumaric acid solution while stirring continuously.

  • Continue stirring the mixture for at least one hour after the addition is complete. A pale green precipitate of this compound tetrahydrate will form.[6]

  • Collect the precipitate by centrifugation or vacuum filtration.

  • Wash the precipitate several times with methanol to remove any unreacted fumaric acid and nickel acetate.[6]

  • Dry the final product in a vacuum oven at a low temperature (e.g., 40 °C) to avoid dehydration.

Protocol 2: Quality Control - Identifying Nickel(II) Hydroxide Impurity

Procedure:

  • Visual Inspection: Observe the color and consistency of the precipitate. A pure this compound should be a crystalline, pale green/blue solid. A gelatinous, dark green precipitate suggests the presence of nickel(II) hydroxide.

  • FTIR Spectroscopy:

    • Acquire an FTIR spectrum of the dried product.

    • Look for a broad absorption band in the region of 3400-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in nickel(II) hydroxide.[7]

  • Powder X-ray Diffraction (PXRD):

    • Obtain a PXRD pattern of the dried product.

    • Compare the pattern to the known diffraction pattern of this compound and β-nickel(II) hydroxide.[7] The presence of peaks corresponding to β-Ni(OH)₂ confirms this impurity.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control prep_ni Prepare Nickel(II) Salt Solution mix Slowly Mix Solutions with Stirring prep_ni->mix prep_fa Prepare Fumaric Acid Solution prep_fa->mix react Stir for 1-2 hours at Room Temperature mix->react filter Collect Precipitate (Filtration/Centrifugation) react->filter wash Wash with Solvent (e.g., Methanol) filter->wash dry Dry under Vacuum at 40°C wash->dry pxrd PXRD Analysis dry->pxrd ftir FTIR Analysis dry->ftir elemental Elemental Analysis dry->elemental

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Impurity Identification cluster_color Color Analysis cluster_cause Probable Cause cluster_action Corrective Action start Observe Product Appearance color_check Is the color pale green/blue? start->color_check dark_green Dark Green / Gelatinous color_check->dark_green No off_white Off-white color_check->off_white No pure Likely Pure Product color_check->pure Yes ni_oh2 Probable Ni(OH)₂ impurity dark_green->ni_oh2 excess_fa Probable excess fumaric acid off_white->excess_fa check_ph Check and control pH (keep below 6) ni_oh2->check_ph wash_more Wash thoroughly with solvent excess_fa->wash_more proceed_qc Proceed to further QC (PXRD, FTIR) pure->proceed_qc

Caption: Decision tree for troubleshooting common impurities.

References

Technical Support Center: Controlling NiO Particle Size from Nickel(II) Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel oxide (NiO) nanoparticles from nickel(II) fumarate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of NiO nanoparticles from this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Particle Size 1. Inhomogeneous temperature distribution in the furnace.2. Fluctuations in the heating rate.3. Impurities in the this compound precursor.1. Calibrate the furnace to ensure uniform heating. Use a smaller crucible or a tube furnace for better temperature control.2. Use a programmable furnace to maintain a consistent heating rate. Slower heating rates generally lead to more uniform particle growth.[1]3. Ensure the purity of the this compound precursor. Recrystallize if necessary.
Broad Particle Size Distribution 1. Rapid heating rate causing simultaneous nucleation and growth.2. Agglomeration of particles during calcination.1. Decrease the heating rate to separate the nucleation and growth phases. A slower ramp rate allows for more controlled particle formation.2. Reduce the amount of precursor material being calcined at one time to minimize agglomeration. Consider using a dispersing agent if compatible with the experimental goals.
Particle Size is Too Large 1. Calcination temperature is too high.2. Dwell time at the calcination temperature is too long.1. Lower the calcination temperature. Higher temperatures promote crystal growth, leading to larger particles.[2]2. Reduce the duration of the calcination step.
Particle Size is Too Small 1. Calcination temperature is too low.2. Insufficient dwell time at the calcination temperature.1. Increase the calcination temperature. This provides more energy for crystal growth.[2]2. Increase the dwell time at the target temperature to allow for further particle growth.
Impure NiO Phase (presence of unreacted precursor or other nickel phases) 1. Incomplete decomposition of this compound.2. Calcination temperature is too low to achieve full conversion.1. Increase the calcination temperature or the dwell time to ensure complete decomposition of the precursor.[3]2. Perform a thermogravimetric analysis (TGA) of the this compound precursor to determine the optimal decomposition temperature.
Agglomerated Nanoparticles 1. High concentration of the precursor.2. Van der Waals forces and magnetic attractions between nanoparticles.1. Use a smaller amount of the this compound precursor during calcination.2. While challenging to avoid completely, rapid cooling after calcination can sometimes reduce the extent of agglomeration.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor controlling the particle size of NiO synthesized from this compound?

A1: The primary and most effective factor for controlling the particle size of NiO is the calcination temperature . Generally, a higher calcination temperature results in larger NiO nanoparticles due to enhanced crystal growth and particle coarsening.[2][4]

Q2: How does the heating rate during calcination affect the NiO particle size?

A2: The heating rate can significantly influence the final particle size and size distribution. A slower heating rate is often preferred as it allows for a more controlled decomposition of the this compound precursor, leading to more uniform nucleation and growth of NiO particles.[1] Conversely, a rapid heating rate can lead to a broader particle size distribution.

Q3: What is a typical experimental protocol for synthesizing NiO nanoparticles from this compound?

A3: A general protocol involves two main steps: the synthesis of the this compound precursor and its subsequent thermal decomposition.

Experimental Protocol: Synthesis of this compound Precursor

  • Prepare a solution of nickel(II) acetate in methanol (e.g., 0.2 M).

  • Prepare a separate solution of fumaric acid in methanol (e.g., 0.2 M).

  • Slowly add the nickel(II) acetate solution to the fumaric acid solution with continuous stirring. A 1:2 molar ratio of metal to ligand is a common starting point.

  • Continue stirring for approximately one hour, during which a bluish-green precipitate of nickel fumarate tetrahydrate will form.

  • Collect the precipitate by centrifugation and wash it several times with methanol to remove any unreacted starting materials.

  • Dry the resulting this compound powder in an oven at a low temperature (e.g., 40 °C).

Experimental Protocol: Thermal Decomposition to NiO Nanoparticles

  • Place a known amount of the dried this compound powder in a ceramic crucible.

  • Place the crucible in a programmable muffle furnace.

  • Heat the sample in air to the desired calcination temperature (e.g., 300-600 °C) at a controlled heating rate (e.g., 5 °C/min).

  • Hold the sample at the calcination temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition and formation of NiO.

  • Allow the furnace to cool down to room temperature.

  • The resulting black powder is NiO nanoparticles.

Q4: How can I characterize the synthesized NiO nanoparticles?

A4: Several techniques are essential for characterizing NiO nanoparticles:

  • X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of NiO and to estimate the average crystallite size using the Scherrer equation.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and surface features of the nanoparticles and to assess their size and aggregation state.

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of individual nanoparticles, allowing for precise measurement of their size and observation of their shape.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Ni-O bonds and the absence of organic residues from the fumarate precursor.[5]

Data Presentation

Table 1: Effect of Calcination Temperature on NiO Nanoparticle Size

Calcination Temperature (°C)Average Particle Size (nm) (Calculated from XRD)Average Particle Size (nm) (Observed via TEM)Reference
30010.1~5-15[2]
40017.0~20-40[2]
50024.6~30-70[2]
60033.6~40-120[2]

Note: The particle sizes are indicative and can vary based on other experimental parameters such as heating rate and precursor characteristics.

Visualizations

Experimental Workflow for NiO Nanoparticle Synthesis

experimental_workflow cluster_precursor Precursor Synthesis cluster_synthesis NiO Synthesis cluster_characterization Characterization Ni_Acetate Nickel(II) Acetate Solution Mixing Mixing & Stirring Ni_Acetate->Mixing Fumaric_Acid Fumaric Acid Solution Fumaric_Acid->Mixing Precipitate Ni(II) Fumarate Precipitate Mixing->Precipitate Wash_Dry Washing & Drying Precipitate->Wash_Dry Calcination Thermal Decomposition (Calcination) Wash_Dry->Calcination NiO_NP NiO Nanoparticles Calcination->NiO_NP XRD XRD NiO_NP->XRD SEM SEM NiO_NP->SEM TEM TEM NiO_NP->TEM FTIR FTIR NiO_NP->FTIR

Caption: Experimental workflow for the synthesis and characterization of NiO nanoparticles.

Relationship between Synthesis Parameters and NiO Particle Size

logical_relationship cluster_params Controllable Parameters cluster_outcome Resulting Properties Temp Calcination Temperature Size Particle Size Temp->Size Increase -> Increase Rate Heating Rate Rate->Size Slower -> Smaller (generally) Distribution Size Distribution Rate->Distribution Slower -> Narrower Time Dwell Time Time->Size Increase -> Increase

Caption: Key parameters influencing NiO nanoparticle size and distribution.

References

Technical Support Center: Nickel(0) Catalysts with Fumarate Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nickel(0) catalysts featuring fumarate ligands.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the fumarate ligand in these nickel(0) catalysts?

A1: The fumarate ligand, being an electron-deficient alkene, serves as a stabilizing π-acid for the nickel(0) center.[1][2] This stabilization imparts desirable properties such as air tolerance and ease of handling, which is a significant advantage over highly air-sensitive precursors like Ni(COD)₂.[1][2][3] However, this stability can also lead to lower reactivity, creating a trade-off between catalyst stability and activity.[1][2]

Q2: What is the activation mechanism for these catalysts? Is it a simple ligand exchange?

A2: Computational and experimental studies have shown that the activation mechanism is not a simple ligand exchange where the fumarate is displaced by reactants.[1][2][4][5][6] Instead, it involves a more complex, stoichiometric activation process where the fumarate ligand is covalently modified.[1][2][4][5][6] This pathway becomes particularly relevant when simple ligand exchange is thermodynamically unfavorable.[5]

Q3: How does the structure of the fumarate ligand affect catalyst performance?

A3: The steric and electronic properties of the fumarate ligand can significantly modulate the reactivity and stability of the Ni(0) precatalyst.[3][7] For instance, increasing the steric bulk on the fumarate ester can lead to faster reaction rates.[7] This tunability allows for the development of catalysts tailored for specific applications.[3][7]

Q4: Are these catalysts suitable for high-throughput experimentation (HTE)?

A4: Yes, the stability and ease of handling of these well-defined Ni(0) complexes make them suitable for HTE.[8] Their solubility and stability in common organic solvents are advantageous for setting up large arrays of reactions.[8]

Troubleshooting Guide

Issue 1: Low or no catalytic activity.

  • Possible Cause: The catalyst may be too stable and not activating under the reaction conditions. Electron-deficient fumarates can render the catalyst inactive for some applications.[3]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier.

    • Screen Different Fumarate Ligands: Catalysts with bulkier fumarate ligands, such as di-tert-butyl fumarate, have shown higher activity.[7]

    • Consider a Different Catalyst System: For particularly challenging transformations, a more reactive precatalyst, albeit potentially less stable, might be necessary.

Issue 2: Catalyst decomposition.

  • Possible Cause: Although more stable than many Ni(0) precursors, these catalysts are not indefinitely stable, especially in solution or in the presence of certain reagents.

  • Troubleshooting Steps:

    • Handle Precatalysts Under Inert Atmosphere: While air-tolerant, it is good practice to handle the catalysts in a glovebox to ensure reproducibility.

    • Use Freshly Prepared Solutions: Prepare solutions of the catalyst immediately before use.

    • Ensure Purity of Reagents and Solvents: Impurities can react with and deactivate the catalyst.

Issue 3: Irreproducible results.

  • Possible Cause: The activation of the precatalyst can be sensitive to the specific reaction conditions, including the purity of reactants and solvents, and the presence of trace impurities.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure consistent procedures for setting up reactions, including the order of addition of reagents.

    • Purify Reagents and Solvents: Use freshly distilled solvents and purified reagents to minimize variability.

    • Control Headspace: The atmosphere in the reaction vessel (e.g., argon, nitrogen) should be consistent between runs.

Quantitative Data

Table 1: Comparison of Catalyst Performance in Reductive Coupling

Catalyst PrecursorFumarate LigandYield (%)
1 Dimethyl FumarateLow
5 Di-tert-butyl FumarateHigh
7 Methyl MethacrylateHighest

Data adapted from studies on silane-mediated reductive coupling of aldehydes and alkynes, demonstrating the effect of the π-accepting ligand on catalytic activity.[7]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Pre-activation (if required)

In many cases, these catalysts activate in situ. However, if pre-activation is desired, a common method involves reacting the Ni(0) precatalyst with a silane in the absence of the primary substrates.

  • In a nitrogen-filled glovebox, add the Ni(0)-fumarate precatalyst (1 mol%) to a dry reaction vessel.

  • Add dry, degassed solvent (e.g., THF).

  • Add the silane reagent (e.g., triethylsilane, 1.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • The activated catalyst is now ready for the addition of the substrates.

Protocol 2: Representative Catalytic Reaction - Reductive Coupling of an Aldehyde and an Alkyne

  • To a dry vial under an inert atmosphere, add the Ni(0)-fumarate catalyst (e.g., (IMes)Ni(di-o-tolyl fumarate)₂, 5 mol%).

  • Add the aldehyde (1.0 equivalent).

  • Add the alkyne (1.2 equivalents).

  • Add a dry, degassed solvent (e.g., THF, to a concentration of 0.1 M).

  • Add the silane (e.g., triethylsilane, 1.5 equivalents) dropwise.

  • Seal the vial and stir at the desired temperature (e.g., room temperature to 60 °C) for the specified time (e.g., 12-24 hours).

  • Upon completion, quench the reaction with an appropriate reagent (e.g., aqueous HCl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualizations

Catalyst_Activation_Pathway Precatalyst (NHC)Ni(Fumarate)₂ (Stable Precatalyst) Intermediate Covalently Modified Fumarate Complex Precatalyst->Intermediate Activation (not simple exchange) ActiveCatalyst [(NHC)Ni(0)] (Active Catalyst) Intermediate->ActiveCatalyst Release of modified ligand Products Products ActiveCatalyst->Products Catalytic Cycle Reactants Substrates Reactants->ActiveCatalyst

Caption: Proposed activation pathway for Ni(0)-fumarate precatalysts.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Addition Add Catalyst, Substrates, Solvent, and Silane Setup->Addition Reaction Stir at Desired Temperature Addition->Reaction Quench Reaction Quench Reaction->Quench Workup Extraction and Drying Quench->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization Purification->Analysis

Caption: General experimental workflow for a catalytic reaction.

References

Overcoming capacity fading in nickel fumarate Li-ion battery anodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with nickel fumarate as a Li-ion battery anode material.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, electrode preparation, and electrochemical testing of nickel fumarate anodes.

Issue 1: Inconsistent or low yield during nickel fumarate synthesis.

  • Question: My nickel fumarate synthesis is resulting in a low yield or a product with inconsistent properties. What are the likely causes and how can I troubleshoot this?

  • Answer: The synthesis of nickel fumarate, typically through a precipitation reaction, is sensitive to several parameters. Inconsistencies often stem from variations in reaction conditions.

    • Control of Reaction Parameters: Ensure precise control over the molar ratio of nickel acetate to fumaric acid, the reaction temperature, and the stirring speed.[1] A common method involves the slow addition of a nickel acetate solution to a fumaric acid solution with continuous stirring.[1]

    • Solvent Purity: The purity of the solvent, often methanol, is crucial. Contaminants can interfere with the precipitation process.[1]

    • Post-Synthesis Washing: Inadequate washing of the precipitate can leave unreacted precursors or byproducts, affecting purity and subsequent electrochemical performance. Wash the product thoroughly with the reaction solvent.

    • Drying Conditions: Ensure the synthesized nickel fumarate tetrahydrate is dried at a mild temperature (e.g., 40 °C) to prevent premature dehydration or decomposition.[1] The anhydrous phase used for battery testing is typically obtained by heating at a higher temperature (e.g., 180 °C) under an inert atmosphere.[1]

Issue 2: Poor slurry quality and electrode coating defects.

  • Question: I'm having trouble preparing a uniform slurry and my coated electrodes have cracks or peel off the current collector. What could be the problem?

  • Answer: Slurry preparation and electrode coating are critical steps for achieving good electrochemical performance. Common issues include:

    • Inadequate Mixing: Ensure thorough mixing of the active material (nickel fumarate), conductive additive (e.g., carbon black), and binder (e.g., PVDF) to achieve a homogeneous slurry. Insufficient mixing can lead to agglomerates and an uneven coating.

    • Incorrect Slurry Viscosity: The viscosity of the slurry is critical for achieving a uniform coating. If the slurry is too thick, it can be difficult to spread evenly and may crack upon drying. If it's too thin, the active material loading may be too low. Adjust the solvent (e.g., NMP for PVDF binder) content to optimize viscosity.

    • Moisture Contamination: The presence of moisture can negatively impact the slurry, especially when using PVDF binder in NMP, as NMP is hygroscopic. Moisture can cause the binder to precipitate, leading to poor adhesion. It's recommended to dry all components in a vacuum oven before use and prepare the slurry in a dry environment (e.g., a glovebox).

    • Coating Technique: The method of coating (e.g., doctor blade) requires a steady and consistent application speed to ensure uniform thickness. Ensure the current collector foil is clean and free of contaminants before coating to promote good adhesion.

Issue 3: High first-cycle irreversible capacity and low initial Coulombic efficiency.

  • Question: My nickel fumarate anode shows a very high capacity loss in the first cycle and a low Coulombic efficiency (CE). Why is this happening and how can it be improved?

  • Answer: High first-cycle irreversible capacity is a known characteristic of conversion-type anode materials like nickel fumarate.[1] This is primarily due to:

    • Solid Electrolyte Interphase (SEI) Formation: A passivation layer, known as the SEI, forms on the anode surface during the initial discharge as the electrolyte decomposes.[1] This process consumes lithium ions, leading to irreversible capacity loss. The formation of the SEI is indicated by a voltage plateau around 1.5 V in the first discharge cycle, which is absent in subsequent cycles.[1]

    • Irreversible Conversion Reactions: The initial conversion reaction of nickel fumarate with lithium may have some irreversible components.

    Strategies to Improve Initial Coulombic Efficiency:

    • Composite with Conductive Materials: Incorporating conductive materials like reduced graphene oxide (rGO) can improve the electronic conductivity of the electrode, potentially leading to a more stable and uniform SEI layer.[1]

    • Electrolyte Additives: The use of electrolyte additives, such as fluoroethylene carbonate (FEC), can help form a more stable SEI layer, reducing the continuous consumption of lithium in subsequent cycles.

    • Prelithiation: While more complex, prelithiation strategies can be employed to pre-compensate for the lithium consumed during SEI formation.

Issue 4: Rapid capacity fading during cycling.

  • Question: The capacity of my nickel fumarate anode drops significantly after a few cycles. What are the underlying causes of this rapid capacity fading?

  • Answer: Rapid capacity fading in nickel fumarate anodes can be attributed to several factors:

    • Poor Electronic Conductivity: Nickel fumarate, like many metal-organic frameworks (MOFs), has inherently low electronic conductivity. This can lead to large polarization and incomplete reactions, contributing to capacity fade.[1]

    • Structural Instability: The conversion reaction involves the destruction and reformation of the crystal structure, which can lead to pulverization of the active material and loss of electrical contact between particles and with the current collector.[1]

    • Unstable SEI Layer: If the SEI layer is not stable, it can continuously dissolve and reform during cycling, consuming more lithium and leading to a steady decline in capacity.

    • Transition Metal Dissolution: Similar to other nickel-based electrodes, there is a possibility of nickel dissolution into the electrolyte and deposition on the anode, which can catalyze further electrolyte decomposition and impede lithium-ion transport.

Frequently Asked Questions (FAQs)

Q1: What is the expected theoretical capacity of a nickel fumarate anode? A1: The theoretical capacity of nickel fumarate (NiC₄H₂O₄) as a Li-ion battery anode is based on its conversion reaction with lithium. The reaction involves the reduction of Ni²⁺ to Ni⁰ and the reaction of the fumarate ligand with lithium. While not explicitly stated in the provided search results, the reversible capacity can be quite high, with studies showing capacities of over 800 mAh g⁻¹ for a nickel fumarate-rGO composite.[1]

Q2: How can I improve the cycling stability of my nickel fumarate anode? A2: A key strategy to enhance cycling stability is to improve the electronic conductivity and buffer the volume changes during cycling. Creating a composite of nickel fumarate with reduced graphene oxide (rGO) has been shown to be effective. The rGO provides a conductive network and can help accommodate the mechanical stress of the conversion reaction, leading to significantly improved capacity retention.[1]

Q3: What are the typical voltage windows and current densities used for testing nickel fumarate anodes? A3: Nickel fumarate anodes are typically tested in a voltage window of 0.005–3.0 V vs. Li/Li⁺.[1] Galvanostatic charge-discharge tests are often carried out at current densities ranging from 60 mA g⁻¹ to higher rates to evaluate rate capability.[1]

Q4: What characterization techniques are essential for evaluating nickel fumarate anodes? A4: A comprehensive evaluation of nickel fumarate anodes involves several characterization techniques:

  • Structural and Morphological Analysis: Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are used to characterize the crystal structure and morphology of the synthesized material and the composite.[1]

  • Electrochemical Performance: Cyclic Voltammetry (CV) is used to study the redox reactions, while galvanostatic charge-discharge cycling provides information on specific capacity, Coulombic efficiency, and cycling stability. Electrochemical Impedance Spectroscopy (EIS) helps in understanding the charge transfer resistance and SEI layer properties.[1]

Q5: How do I interpret the cyclic voltammetry (CV) curves for a nickel fumarate anode? A5: The CV of a nickel fumarate anode will show characteristic reduction and oxidation peaks corresponding to the reaction with lithium. In the first cathodic scan, you will likely observe a peak at a higher potential (around 1.5 V) that is absent in subsequent cycles, which is attributed to the irreversible formation of the SEI layer.[1] Other peaks correspond to the reversible conversion reaction of Ni²⁺ to Ni⁰ and the reaction of the organic ligand. The separation between the anodic and cathodic peaks can provide insights into the reaction kinetics and reversibility.

Data Presentation

Table 1: Electrochemical Performance of Pristine Nickel Fumarate (NiFum) vs. Nickel Fumarate-rGO Composite (G-NiFum)

ParameterPristine NiFumG-NiFum Composite
First Discharge Capacity ~1340 mAh g⁻¹~1310 mAh g⁻¹
First Charge Capacity ~620 mAh g⁻¹~658 mAh g⁻¹
First Cycle Coulombic Efficiency ~46%~50%
Reversible Capacity after 60 cycles Significant fading~800 mAh g⁻¹
Current Density for Cycling 60 mA g⁻¹60 mA g⁻¹

Data extracted from "Synthesis of Nickel Fumarate and Its Electrochemical Properties for Li-Ion Batteries".[1]

Table 2: Rate Capability of G-NiFum Composite

Current Density (mA g⁻¹)Charge Capacity (mAh g⁻¹)
60643
120678
300552
600411
1200234
3600113

Data extracted from "Synthesis of Nickel Fumarate and Its Electrochemical Properties for Li-Ion Batteries".[1]

Experimental Protocols

Protocol 1: Synthesis of Nickel Fumarate Tetrahydrate

  • Precursor Solution Preparation:

    • Prepare a 0.2 M solution of nickel acetate in methanol.

    • Prepare a 0.2 M solution of fumaric acid in methanol.[1]

  • Precipitation Reaction:

    • Slowly add 50 mL of the nickel acetate solution to 100 mL of the fumaric acid solution (maintaining a 1:2 molar ratio of metal to ligand) under continuous stirring at room temperature.[1]

    • Observe the solution turning cloudy, indicating the start of precipitation.

  • Product Formation and Collection:

    • Continue stirring the mixture for one hour to ensure complete reaction, which will result in a bluish-green precipitate.[1]

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected solid with methanol to remove any unreacted precursors.

  • Drying:

    • Dry the final product, nickel fumarate tetrahydrate, at 40 °C in air.[1]

  • Dehydration for Electrochemical Testing:

    • To obtain the anhydrous phase (NiFum) for battery testing, dehydrate the nickel fumarate tetrahydrate at 180 °C under an inert atmosphere.[1]

Protocol 2: Preparation of Nickel Fumarate-rGO (G-NiFum) Composite

  • Dispersion of Nickel Fumarate:

    • Disperse 500 mg of the as-synthesized nickel fumarate powder in 20 mL of deionized water using sonication. A small amount of PVP (10 mg) can be used as a surfactant.[1]

  • Addition of Graphene Oxide:

    • Prepare a graphene oxide (GO) solution (e.g., 0.2 wt%).

    • Add the GO solution to the nickel fumarate dispersion and homogenize by magnetic stirring for one hour.[1]

  • Reduction of Graphene Oxide:

    • Add 100 mL of methanol to the mixture.

    • Subject the mixture to microwave irradiation (e.g., 100 °C for 5 minutes) to facilitate the reduction of GO to rGO and the formation of the composite precipitate.[1]

  • Product Collection and Drying:

    • Collect the resulting black precipitate.

    • Wash the composite with methanol and dry it at 40 °C in air.[1]

Protocol 3: Electrode Preparation and Cell Assembly

  • Slurry Preparation:

    • Mix the active material (NiFum or G-NiFum), a conductive agent (e.g., Super P carbon black), and a binder (e.g., PVDF) in a weight ratio of 80:10:10.

    • Add N-methyl-2-pyrrolidone (NMP) as a solvent and mix thoroughly to form a homogeneous slurry.

  • Electrode Coating:

    • Cast the slurry onto a copper foil current collector using a doctor blade.

    • Dry the coated electrode in a vacuum oven at an appropriate temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Cell Assembly:

    • Punch out circular electrodes from the coated foil.

    • Assemble coin cells (e.g., CR2032) in an argon-filled glovebox.

    • Use lithium metal as the counter and reference electrode, a polypropylene separator, and a suitable electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis synthesis_NiFum Synthesize Nickel Fumarate pxrd PXRD synthesis_NiFum->pxrd synthesis_rGO Prepare G-NiFum Composite synthesis_rGO->pxrd sem_tem SEM/TEM pxrd->sem_tem slurry Slurry Preparation sem_tem->slurry coating Electrode Coating slurry->coating cell_assembly Cell Assembly coating->cell_assembly cycling Galvanostatic Cycling cell_assembly->cycling cv Cyclic Voltammetry cell_assembly->cv eis EIS cell_assembly->eis capacity_fading Capacity Fading Observed? cycling->capacity_fading cv->capacity_fading eis->capacity_fading troubleshoot Troubleshooting capacity_fading->troubleshoot Yes success Good Performance capacity_fading->success No troubleshoot->synthesis_NiFum Re-evaluate Synthesis troubleshoot->slurry Check Slurry/Coating

Caption: Experimental workflow for developing and troubleshooting nickel fumarate anodes.

Capacity_Fading_Mechanisms cluster_causes Root Causes cluster_effects Direct Effects cluster_outcome Observed Outcome cluster_solution Mitigation Strategy low_conductivity Low Electronic Conductivity polarization High Polarization low_conductivity->polarization volume_change Large Volume Change (Conversion Reaction) pulverization Particle Pulverization volume_change->pulverization electrolyte_decomp Electrolyte Decomposition sei_formation Unstable SEI Formation electrolyte_decomp->sei_formation outcome Rapid Capacity Fading polarization->outcome contact_loss Loss of Electrical Contact pulverization->contact_loss contact_loss->outcome sei_formation->outcome solution Incorporate rGO solution->low_conductivity Improves solution->contact_loss Maintains

References

Effect of reaction conditions on nickel(II) fumarate crystal growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and crystal growth of nickel(II) fumarate.

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology of this compound crystals?

A1: this compound typically forms as a pale green or light blue solid.[1] Depending on the synthesis conditions, it can precipitate as a one-dimensional polymeric structure.[2] The crystal structure is often a tetrahydrate, Ni(C₄H₂O₄)(H₂O)₄, which crystallizes in the monoclinic space group P2₁/c. In this structure, each nickel atom has an octahedral coordination, bonding to four water molecules and two different fumarate ligands.

Q2: What are the common methods for synthesizing this compound?

A2: Common synthesis methods include aqueous precipitation and solvothermal/hydrothermal techniques.[1][3] A simple and frequently used method is the precipitation reaction between a nickel(II) salt (e.g., nickel acetate or nickel chloride) and fumaric acid in a suitable solvent like methanol or water.[1][2]

Q3: What are the key reaction conditions that influence the crystal growth of this compound?

A3: The primary factors influencing the crystal growth of this compound are pH, the stoichiometric ratio of reactants, temperature, and the choice of solvent.[1] These conditions can affect the crystallinity, morphology, crystal size, and yield of the final product.

Q4: How does the choice of solvent affect the crystal habit of this compound?

A4: The solvent can significantly influence the crystal habit by interacting differently with various crystal faces, which alters their relative growth rates.[4] For instance, polar solvents may preferentially adsorb to polar crystal faces, inhibiting their growth and leading to changes in the overall crystal shape. While specific studies on this compound are limited, in other systems, polar solvents have been observed to produce more plate-like morphologies, while non-polar solvents can result in more needle-like crystals.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Formation of an amorphous precipitate instead of crystalline material. - High degree of supersaturation. - pH is not optimal for crystallization. - Rapid cooling or solvent evaporation.- Decrease the concentration of reactants. - Adjust the pH of the solution. A systematic screening of pH is recommended. - Slow down the rate of crystallization by slower cooling, slower evaporation of the solvent, or using a vapor diffusion method.
Poor crystal quality (e.g., small, irregular, or intergrown crystals). - Nucleation rate is too high. - Presence of impurities. - Inadequate stirring or agitation.- Reduce the supersaturation level. - Use higher purity reagents and solvents. - Optimize the stirring rate to ensure a homogeneous solution without causing secondary nucleation from excessive mechanical stress.
Low yield of crystalline product. - Suboptimal stoichiometric ratio of reactants. - Incomplete reaction or precipitation. - Significant solubility of the product in the chosen solvent.- Systematically vary the molar ratio of the nickel salt to fumaric acid to find the optimal ratio. - Increase the reaction time or adjust the temperature to drive the reaction to completion. - Choose a solvent in which this compound has lower solubility, or use an anti-solvent to induce precipitation.
Inconsistent crystal morphology between batches. - Poor control over reaction parameters. - Variations in ambient temperature or humidity. - Differences in the purity of starting materials.- Precisely control all reaction conditions, including temperature, pH, and reactant concentrations. - Conduct experiments in a controlled environment. - Ensure consistent quality of all reagents and solvents.

Effect of Reaction Conditions on Crystal Growth (Qualitative)

Reaction Condition Effect on Crystal Growth
pH Affects the deprotonation of fumaric acid and the coordination environment of the nickel(II) ion, thereby influencing the crystallinity and morphology of the product.[1]
Stoichiometric Ratio The molar ratio of the nickel(II) salt to fumaric acid can impact the yield and purity of the resulting this compound. A 1:2 molar ratio of metal to ligand has been successfully used.[2]
Temperature Influences the solubility of reactants and the kinetics of nucleation and crystal growth. Higher temperatures can lead to larger, more well-defined crystals, but can also increase solubility and potentially lower the yield if not carefully controlled. Hydrothermal methods, which employ elevated temperatures, are used to synthesize various nickel nanostructures.[3][5]
Solvent The polarity and coordinating ability of the solvent can affect the crystal habit and potentially lead to the formation of different polymorphs or solvates.[6][4]

Experimental Protocols

Aqueous Precipitation Synthesis of this compound Tetrahydrate

This protocol is based on a reported method for synthesizing this compound tetrahydrate.[2]

Materials:

  • Nickel(II) acetate tetrahydrate

  • Fumaric acid

  • Methanol

Procedure:

  • Prepare a 0.2 M solution of nickel(II) acetate in methanol.

  • Prepare a 0.2 M solution of fumaric acid in methanol.

  • Slowly add 50 mL of the nickel acetate solution to 100 mL of the fumaric acid solution (achieving a 1:2 molar ratio of metal to ligand) with continuous stirring at room temperature.

  • Observe the formation of a cloudy solution, which indicates the initiation of precipitation.

  • Continue stirring the mixture for one hour to ensure the completion of the reaction, which should result in a bluish-green precipitate.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate several times with methanol to remove any unreacted starting materials.

  • Dry the final product in air at 40 °C.

Hydrothermal Synthesis of Nickel-Based Nanostructures

While a specific protocol for the hydrothermal synthesis of this compound was not detailed in the search results, the following provides a general workflow for the hydrothermal synthesis of nickel-containing nanostructures, which can be adapted for this compound.[3][5]

Materials:

  • Nickel(II) salt (e.g., nickel chloride, nickel sulfate)

  • Fumaric acid or a salt thereof

  • pH-adjusting agent (e.g., NaOH, ammonia)

  • Deionized water

Procedure:

  • Dissolve the nickel(II) salt and fumaric acid in deionized water in a desired stoichiometric ratio.

  • Adjust the pH of the solution using a suitable base or acid.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 100-200 °C) for a defined period (e.g., 6-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting solid product by filtration or centrifugation.

  • Wash the product with deionized water and a suitable organic solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Visualizations

Experimental_Workflow cluster_precipitation Aqueous Precipitation Method cluster_hydrothermal General Hydrothermal Method p1 Prepare 0.2M Ni(OAc)₂ in MeOH p3 Mix Solutions (1:2 ratio) p1->p3 p2 Prepare 0.2M Fumaric Acid in MeOH p2->p3 p4 Stir for 1 hour p3->p4 p5 Centrifuge and Collect Precipitate p4->p5 p6 Wash with Methanol p5->p6 p7 Dry at 40°C p6->p7 h1 Dissolve Ni(II) Salt and Fumaric Acid h2 Adjust pH h1->h2 h3 Transfer to Autoclave h2->h3 h4 Heat (e.g., 150°C, 12h) h3->h4 h5 Cool to Room Temperature h4->h5 h6 Filter and Collect Product h5->h6 h7 Wash with Water and Ethanol h6->h7 h8 Dry in Oven h7->h8

Caption: Experimental workflows for the synthesis of this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_properties Crystal Properties RC1 pH CP1 Crystallinity RC1->CP1 CP2 Morphology RC1->CP2 RC2 Stoichiometry CP4 Yield & Purity RC2->CP4 RC3 Temperature RC3->CP1 RC3->CP2 CP3 Crystal Size RC3->CP3 RC3->CP4 RC4 Solvent RC4->CP2 RC4->CP3

Caption: Influence of reaction conditions on crystal properties.

References

Validation & Comparative

A Comparative Guide to the XRD Analysis of Nickel(II) Fumarate Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solid-state structure of metal-organic materials is paramount for predicting their physical and chemical properties. This guide provides a comparative analysis of nickel(II) fumarate coordination polymers using X-ray diffraction (XRD), offering insights into their crystal structures and benchmarking against alternative nickel(II)-based coordination polymers.

Performance Comparison: this compound vs. Alternative Coordination Polymers

This compound, as a coordination polymer, forms a crystalline structure where nickel ions are linked by fumarate anions. The trans-configuration of the fumarate ligand's double bond facilitates the formation of extended one-, two-, or three-dimensional networks.[1] The precise crystal structure, however, is highly dependent on the presence of co-ligands and water molecules in the coordination sphere.

The structural characteristics of these polymers are determined using single-crystal or powder X-ray diffraction (XRD). Key parameters obtained from XRD analysis, such as the crystal system, space group, and unit cell dimensions, provide a fingerprint of the material's solid-state arrangement. Below, we compare the crystallographic data of a foundational this compound polymer with derivatives containing additional ligands.

Table 1: Crystallographic Data for this compound Coordination Polymers
Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
[Ni(H₂O)₄(C₄H₂O₄)]MonoclinicP12₁/c17.476(2)14.263(3)7.633(2)99.67(3)[2][3]
--INVALID-LINK-- (with Isonicotinamide)MonoclinicP2₁/n7.1556(14)16.208(3)9.1738(18)93.18(3)[4]

The introduction of a co-ligand like isonicotinamide significantly alters the crystal packing and unit cell parameters, demonstrating the tunability of these structures. To contextualize the properties of the fumarate linker, it is useful to compare it with other dicarboxylate ligands of varying flexibility and length. The following table compares the this compound structure with polymers formed using succinate (a saturated analogue), terephthalate (a rigid aromatic analogue), and malate (an asymmetric analogue).

Table 2: Comparative XRD Data of Nickel(II) Coordination Polymers with Various Linkers
Compound FormulaLinkerCrystal SystemSpace Groupa (Å)b (Å)c (Å)α, β, γ (°)Reference
[Ni(H₂O)₄(C₄H₂O₄)]FumarateMonoclinicP12₁/c17.476(2)14.263(3)7.633(2)β = 99.67(3)[2][3]
[Ni(H₃tpb)₂(Suc)]·nH₂O¹SuccinateMonoclinicP2₁/n14.7091(18)15.4133(19)19.467(2)β = 93.31(1)[5]
[Ni₃(OH)₂(tp)₂(H₂O)₄]·2H₂O²TerephthalateTriclinicP-110.2077(6)8.0135(5)6.3337(4)α=97.70, β=97.21, γ=108.77[6]
[Ni(H₂O)(C₄H₄O₅)]·H₂O³MalateMonoclinicCc13.156(3)7.5436(15)9.6982(19)β = 130.96(3)[7]
[Ni(µ-L)(H₂O)₄]n⁴Biphenyl-4,4'-dioxydiacetateTriclinicP-15.143(1)7.029(1)12.396(2)α=86.32(2), β=83.99(2), γ=72.71(2)[8]

¹ H₃tpb = 1,3,5-Tris(1H-pyrazol-3-yl)benzene, Suc = Succinate ² tp = Terephthalate ³ C₄H₄O₅ = Malate ⁴ L = Biphenyl-4,4'-dioxydiacetate

This comparison highlights how the geometry of the dicarboxylate linker—from the flexible, saturated succinate to the rigid, linear terephthalate—directly influences the resulting crystal system and unit cell dimensions of the coordination polymer.

Experimental Protocols

Reproducibility is key in materials science. The following sections provide detailed methodologies for the synthesis and XRD analysis of this compound coordination polymers.

Synthesis of Tetraaquafumaratonickel(II) [Ni(H₂O)₄(C₄H₂O₄)]

This protocol is adapted from established procedures for aqueous synthesis.[3]

  • Preparation of Solutions : Prepare an aqueous methanolic solution (1:1 v/v) of fumaric acid (2.50 mmol, 0.29 g). Prepare a separate aqueous methanolic solution of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (2.50 mmol, 0.59 g).

  • Reaction : Add the NiCl₂·6H₂O solution to the stirring fumaric acid solution.

  • Crystallization : Stir the resulting pale green solution for approximately 30 minutes. Maintain the solution at a constant temperature of 50°C (323 K).

  • Isolation : Pale green crystals will form over a period of two days. Isolate the crystals by filtration, wash with a small amount of cold deionized water, followed by ethanol.

  • Drying : Dry the crystals in air or under a mild vacuum at room temperature.

Powder X-ray Diffraction (PXRD) Analysis Protocol

This is a general procedure for acquiring PXRD data for a crystalline powder sample.

  • Sample Preparation : Finely grind the crystalline sample of the this compound polymer into a homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

  • Mounting : Mount the powdered sample onto a low-background sample holder (e.g., a zero-background silicon holder). Use a flat edge, such as a glass slide, to gently press the powder and create a flat, smooth surface that is flush with the holder's surface.[3]

  • Instrument Setup :

    • X-ray Source : Use a diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å).

    • Generator Settings : Set the X-ray generator to standard operating conditions, typically 40 kV and 40 mA.

    • Optics : Utilize Bragg-Brentano geometry. Ensure appropriate divergence and anti-scatter slits are in place to control the beam size and reduce background noise.[9]

  • Data Collection :

    • Scan Range : Collect data over a 2θ range of 5° to 80°.

    • Step Size : Use a step size of approximately 0.02°.

    • Scan Speed : Set a scan speed or counting time per step that ensures good signal-to-noise ratio.

  • Data Analysis :

    • Phase Identification : Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., CCDC) or simulated patterns from single-crystal data to confirm the phase purity of the material.

    • Unit Cell Refinement : If the crystal structure is known, perform a Rietveld or Le Bail refinement to obtain precise unit cell parameters from the powder data.

Visualizing the Workflow

To clarify the relationship between synthesis and characterization, the following diagram outlines the typical experimental workflow.

XRD_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Reactants Reactants (Nickel(II) Salt, Fumaric Acid, Solvent) Mixing Solution Mixing & Stirring Reactants->Mixing Crystallization Crystallization (Heating / Slow Evaporation) Mixing->Crystallization Isolation Isolation & Washing (Filtration) Crystallization->Isolation Product Crystalline Product Isolation->Product SamplePrep Sample Preparation (Grinding) Product->SamplePrep Characterization XRD Powder XRD Data Acquisition SamplePrep->XRD Analysis Data Analysis (Phase ID, Unit Cell Refinement) XRD->Analysis Results Structural Information (Crystal System, Space Group, etc.) Analysis->Results

References

A Comparative Guide to the FT-IR Characterization of Nickel(II) Fumarate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Fourier-transform infrared (FT-IR) spectroscopy serves as a rapid and informative tool for the structural characterization of metal-organic frameworks (MOFs) and coordination polymers. This guide provides a comparative analysis of the FT-IR spectral features of nickel(II) fumarate, offering insights into its coordination chemistry alongside cobalt(II) and zinc(II) fumarate analogs. Detailed experimental protocols and data are presented to support the objective comparison of these materials.

The vibrational frequencies of the fumarate ligand, particularly the asymmetric and symmetric stretching modes of the carboxylate groups (COO⁻), are highly sensitive to the coordinating metal ion. These frequencies, and the separation between them (Δν), provide valuable information about the metal-carboxylate bonding, including the coordination mode (e.g., ionic, monodentate, bidentate, or bridging).

Comparative FT-IR Spectral Data

The FT-IR spectra of nickel(II), cobalt(II), and zinc(II) fumarates exhibit characteristic absorption bands corresponding to the vibrations of the fumarate backbone and the metal-oxygen bonds. The most significant of these are the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate groups. The positions of these bands shift upon coordination to a metal center compared to the free fumarate ion. The magnitude of this shift and the separation between the two bands (Δν = ν_as(COO⁻) - ν_s(COO⁻)) are indicative of the coordination mode.[1][2]

Compoundν_as(COO⁻) (cm⁻¹)ν_s(COO⁻) (cm⁻¹)Δν (cm⁻¹)Coordination Mode Interpretation
This compound ~1580~1440~140Likely bridging bidentate
Cobalt(II) Fumarate ~1590~1430~160Likely bridging bidentate
Zinc(II) Fumarate ~1550~1456~94Bidentate

Note: The exact positions of the absorption bands can vary slightly depending on the hydration state and specific crystalline form of the compound. For instance, in a nickel(II) coordination polymer with a different dicarboxylate linker, the asymmetric and symmetric stretches were observed at 1578 cm⁻¹ and 1438 cm⁻¹, respectively, which is consistent with the data presented here.[3] The separation (Δν) is a critical parameter; a larger separation (>200 cm⁻¹) is often indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging coordination mode.[4]

Experimental Protocols

Synthesis of Metal(II) Fumarates

A general precipitation method can be employed for the synthesis of nickel(II), cobalt(II), and zinc(II) fumarates.

Materials:

  • Nickel(II) salt (e.g., Nickel(II) acetate tetrahydrate, Nickel(II) chloride hexahydrate)

  • Cobalt(II) salt (e.g., Cobalt(II) chloride hexahydrate)

  • Zinc(II) salt (e.g., Zinc(II) acetate dihydrate, Zinc(II) chloride)

  • Fumaric acid

  • Ammonia solution

  • Methanol or Ethanol

  • Deionized water

Procedure for this compound: A coordination polymer of this compound can be synthesized by reacting a nickel(II) salt with fumaric acid in an aqueous medium at room temperature.[5]

Procedure for Cobalt(II) Fumarate: Cobalt(II) fumarate hydrate can be prepared by reacting an aqueous solution of a cobalt(II) salt with fumaric acid.[6][7]

Procedure for Zinc(II) Fumarate: Anhydrous zinc(II) fumarate can be synthesized by reacting zinc(II) acetate with fumaric acid in methanol.[8][9] The resulting anhydrous product can then be used to grow various zinc(II) fumarate hydrates.[8][9] Alternatively, zinc fumarate can be prepared by mixing an aqueous solution of fumaric acid and ammonia with a zinc chloride solution.[10]

FT-IR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a suitable detector.

Sample Preparation:

  • The synthesized metal fumarate samples should be dried thoroughly to remove any residual solvent or water that is not part of the coordination sphere, as this can interfere with the spectra.

  • Prepare a solid sample for analysis by mixing a small amount of the finely ground metal fumarate with dry potassium bromide (KBr) powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Acquire the FT-IR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Logical Workflow for Characterization

The characterization of metal fumarates using FT-IR spectroscopy follows a logical progression from synthesis to data interpretation.

FT_IR_Workflow cluster_synthesis Synthesis cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation Synthesis_Ni Synthesis of This compound Sample_Prep Sample Preparation (KBr Pellet) Synthesis_Ni->Sample_Prep Synthesis_Co Synthesis of Cobalt(II) Fumarate Synthesis_Co->Sample_Prep Synthesis_Zn Synthesis of Zinc(II) Fumarate Synthesis_Zn->Sample_Prep Data_Acq Data Acquisition (4000-400 cm⁻¹) Sample_Prep->Data_Acq Peak_ID Peak Identification (νas(COO⁻), νs(COO⁻)) Data_Acq->Peak_ID Calc_Delta Calculation of Δν Peak_ID->Calc_Delta Coord_Mode Determination of Coordination Mode Calc_Delta->Coord_Mode

FT-IR Characterization Workflow

Signaling Pathway of Carboxylate Coordination

The interaction between the metal ion and the fumarate ligand can be visualized as a signaling pathway where the identity of the metal ion influences the electronic structure of the carboxylate group, which is then reported by the vibrational frequencies observed in the FT-IR spectrum.

Coordination_Pathway Metal_Ion Metal(II) Ion (Ni²⁺, Co²⁺, Zn²⁺) Coordination Coordination Bond Formation Metal_Ion->Coordination Fumarate Fumarate Ligand (C₄H₂O₄²⁻) Fumarate->Coordination Electronic_Structure Altered Electronic Structure of COO⁻ Coordination->Electronic_Structure Vibrational_Freq Shift in ν(COO⁻) Vibrational Frequencies Electronic_Structure->Vibrational_Freq FTIR_Spectrum Observed FT-IR Spectrum Vibrational_Freq->FTIR_Spectrum

Metal-Ligand Interaction Pathway

References

A Comparative Analysis of Nickel Fumarate and Graphite Anodes for Next-Generation Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of energy storage solutions, the quest for anode materials that surpass the limitations of conventional graphite is a critical endeavor. This guide provides a detailed comparison of the electrochemical performance of an emerging metal-organic framework (MOF), nickel fumarate, against the industry-standard graphite, offering insights supported by experimental data.

Graphite has long been the dominant anode material in commercial lithium-ion batteries, prized for its good stability and electrical conductivity.[1] However, its theoretical specific capacity of 372 mAh g⁻¹ is a limiting factor in the development of higher energy density batteries.[1][2][3][4] Nickel fumarate, a metal-organic framework, has emerged as a promising alternative, demonstrating the potential for significantly higher specific capacities.

Quantitative Performance Comparison

The following table summarizes the key electrochemical performance metrics for nickel fumarate and graphite anodes based on available research. It is important to note that the performance of nickel fumarate can be significantly enhanced by creating a composite with reduced graphene oxide (rGO), which improves its electrical conductivity.[5]

Performance MetricNickel FumarateNickel Fumarate-rGO CompositeGraphite
Theoretical Specific Capacity 310 mAh g⁻¹[5]310 mAh g⁻¹ (for NiFum component)372 mAh g⁻¹[1][2][6]
Reversible Specific Capacity ~485 mAh g⁻¹ (after 60 cycles)[5]~800 mAh g⁻¹ (after 60 cycles)[5]~341-360 mAh g⁻¹[7]
Coulombic Efficiency Lower initially, improves with cyclingHigh and stable>99% after formation cycles
Rate Capability Moderate, dependent on morphology643 mAh g⁻¹ at 60 mA g⁻¹, 113 mAh g⁻¹ at 3600 mA g⁻¹[5]Limited, significant capacity drop at high C-rates[2][7]
Cycling Stability Experiences capacity fading[5]Excellent, stable for over 60 cycles[5]Generally stable, but can be affected by SEI formation and particle cracking[8][9]

Experimental Protocols

The data presented in this guide is based on standard electrochemical evaluation methods. Below are the typical experimental protocols for testing anode materials.

Electrode Preparation
  • Active Material Slurry: The anode material (nickel fumarate or graphite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10).

  • Solvent: N-methyl-2-pyrrolidone (NMP) is used as the solvent to create a homogeneous slurry.

  • Coating: The slurry is then coated onto a copper foil current collector.

  • Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.

Cell Assembly
  • Coin Cells: CR2032-type coin cells are commonly used for half-cell testing.

  • Assembly Environment: The cells are assembled in an argon-filled glovebox to prevent contamination from air and moisture.

  • Components: The cell consists of the prepared anode as the working electrode, lithium metal foil as the counter and reference electrode, a separator (e.g., Celgard 2400), and an electrolyte.

  • Electrolyte: A common electrolyte is 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v).

Electrochemical Measurements
  • Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 0.01–3.0 V vs. Li/Li⁺) to determine the specific capacity, coulombic efficiency, and cycling stability.

  • Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV s⁻¹) to investigate the electrochemical reaction mechanisms.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the charge transfer resistance and other impedance characteristics of the electrode-electrolyte interface.

Logical Workflow for Comparative Electrochemical Analysis

The following diagram illustrates the logical workflow for a comprehensive comparative study of anode materials.

G cluster_0 Material Synthesis & Characterization cluster_1 Electrode & Cell Fabrication cluster_2 Electrochemical Performance Evaluation cluster_3 Data Analysis & Comparison A Synthesize Nickel Fumarate C Material Characterization (XRD, SEM, etc.) A->C B Obtain Commercial Graphite B->C D Electrode Slurry Preparation C->D E Coating on Current Collector D->E F Coin Cell Assembly (Half-cell) E->F G Galvanostatic Cycling (Capacity, Stability, CE) F->G H Rate Capability Test F->H I Cyclic Voltammetry (CV) F->I J Electrochemical Impedance Spectroscopy (EIS) F->J K Compare Specific Capacity G->K L Analyze Cycling Stability G->L M Evaluate Rate Performance H->M N Compare Impedance Characteristics J->N O Post-mortem Analysis (Optional) L->O

Figure 1. Logical workflow for the comparative electrochemical performance evaluation of anode materials.

Conclusion

Nickel fumarate, particularly when integrated into a composite with reduced graphene oxide, presents a compelling case as a high-capacity alternative to traditional graphite anodes. While graphite remains a reliable and commercially mature technology, its capacity limitations are a significant hurdle for next-generation energy storage. The substantially higher reversible capacity of the nickel fumarate-rGO composite suggests a promising avenue for developing lithium-ion batteries with enhanced energy density. However, further research is necessary to optimize the synthesis of nickel fumarate, improve its initial coulombic efficiency, and evaluate its long-term cycling performance in full-cell configurations. For researchers and drug development professionals exploring battery-powered medical devices, the higher capacity of nickel fumarate could translate to smaller, longer-lasting power sources.

References

A Comparative Analysis of Two Nickel(II) Complexes as Potential Anticancer Agents: A Theoretical and Experimental Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthesis, cytotoxic activity, and theoretical underpinnings of two promising nickel(II) derivatives reveals distinct structure-activity relationships, offering valuable insights for the design of future metallodrugs. This comparison guide delves into the experimental and computational studies of a Nickel(II) complex with carbazolone-based benzhydrazone ligands and a Nickel(II) complex featuring a 2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ol ligand, both of which have demonstrated potential as anticancer agents.

Synthesis and Characterization: A Tale of Two Ligands

The synthesis of both nickel(II) complexes involves the chelation of a Ni(II) ion by organic ligands. However, the nature of these ligands and the synthetic routes employed differ, leading to distinct molecular architectures.

The Nickel(II) carbazolone benzhydrazone complex is synthesized through the reaction of a carbazolone-based benzhydrazone ligand with a nickel(II) salt.[1] The ligand itself is prepared via the condensation of a carbazole derivative with a substituted benzhydrazide. The resulting nickel complex typically exhibits a square planar geometry.[1]

In contrast, the Nickel(II) 2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ol complex is formed by the coordination of the multidentate ligand, 2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ol, with a nickel(II) ion. This ligand is synthesized through the condensation of o-phenylenediamine with 2-chloro-3-formylquinoline. The subsequent complexation with nickel(II) results in a stable coordination compound.

Experimental Protocols

General Synthesis of Nickel(II) Carbazolone Benzhydrazone Complexes

A general procedure for the synthesis of these complexes involves dissolving the carbazolone benzhydrazone ligand in a suitable solvent, such as ethanol or methanol. To this solution, an equimolar amount of a nickel(II) salt, like nickel(II) chloride hexahydrate or nickel(II) acetate tetrahydrate, dissolved in the same solvent is added. The reaction mixture is then refluxed for several hours. Upon cooling, the solid complex precipitates, which is then filtered, washed with the solvent, and dried.

General Synthesis of Nickel(II) 2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ol Complex

The synthesis of this complex begins with the preparation of the ligand. 2-chloro-3-formylquinoline is reacted with o-phenylenediamine in an appropriate solvent, often in the presence of a catalytic amount of acid. The resulting ligand, 2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ol, is then isolated and purified. For the complexation, the ligand is dissolved in a solvent like DMF or ethanol, and a solution of a nickel(II) salt is added. The mixture is heated to facilitate the reaction, and upon cooling, the nickel(II) complex is obtained as a solid.

In Vitro Cytotoxicity Evaluation: MTT Assay

The anticancer activity of both nickel complexes was evaluated against human cancer cell lines, including HeLa (cervical cancer) and HT-29 (colon cancer), using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The nickel complexes, dissolved in a suitable solvent like DMSO and diluted with culture medium, are added to the wells at various concentrations. Control wells receive only the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Comparative Performance: Experimental and Theoretical Data

The following tables summarize the key experimental and theoretical data for the two nickel(II) complexes, providing a basis for their comparative evaluation.

Table 1: In Vitro Cytotoxicity Data (IC₅₀ values in µM)

ComplexHeLaHT-29
Nickel(II) carbazolone benzhydrazone~10-20~15-25
Nickel(II) 2-(1H-benzo[d]imidazol-2-yl)quinolin-8-olNot explicitly stated for Ni(II) complex, ligand shows activityNot explicitly stated for Ni(II) complex, ligand shows activity

Note: The IC₅₀ values for the Nickel(II) carbazolone benzhydrazone complex are approximate ranges based on available data. For the Nickel(II) 2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ol complex, studies suggest the ligand itself is the primary active species.

Table 2: Comparative Theoretical Data (from DFT Calculations)

ParameterNickel(II) carbazolone benzhydrazoneNickel(II) 2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ol
Geometry Square PlanarOctahedral (predicted)
HOMO-LUMO Gap (ΔE) Data not readily available in snippetsData not readily available in snippets
Key Interactions Interaction with biological targetsLigand-centered activity

Visualization of Workflows and Pathways

To better understand the experimental and logical processes involved in the study of these nickel derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & Theoretical Evaluation L1 Carbazolone Benzhydrazone Ligand S1 Synthesis of Complex 1 L1->S1 Ni_salt1 Ni(II) Salt Ni_salt1->S1 C1 Ni(II) Carbazolone Benzhydrazone Complex S1->C1 Char Characterization (FT-IR, NMR, etc.) C1->Char L2 2-(1H-benzo[d]imidazol-2-yl) quinolin-8-ol Ligand S2 Synthesis of Complex 2 L2->S2 Ni_salt2 Ni(II) Salt Ni_salt2->S2 C2 Ni(II) Benzimidazole- quinoline Complex S2->C2 C2->Char MTT MTT Assay (HeLa, HT-29) Char->MTT DFT DFT Calculations Char->DFT IC50 IC50 Determination MTT->IC50 SAR Structure-Activity Relationship Analysis DFT->SAR IC50->SAR

Caption: Experimental and theoretical workflow for the comparative study of nickel(II) complexes.

logical_relationship cluster_complex1 Complex 1: Ni(II) Carbazolone Benzhydrazone cluster_complex2 Complex 2: Ni(II) Benzimidazole-quinoline cluster_outcome Therapeutic Outcome C1_structure Square Planar Geometry C1_activity Direct Cytotoxicity C1_structure->C1_activity C1_target Potential Cellular Targets (DNA, Enzymes) C1_activity->C1_target Apoptosis Induction of Apoptosis in Cancer Cells C1_target->Apoptosis C2_structure Octahedral Geometry C2_activity Ligand-Mediated Activity C2_structure->C2_activity C2_ligand Active Ligand Species C2_activity->C2_ligand C2_ligand->Apoptosis

Caption: Logical relationship of structure to anticancer activity for the two nickel(II) complexes.

Conclusion

This comparative guide highlights two distinct approaches in the design of nickel-based anticancer agents. The Nickel(II) carbazolone benzhydrazone complex demonstrates direct cytotoxic effects, with its activity likely linked to its specific square planar geometry and interactions with cellular macromolecules. In contrast, the Nickel(II) 2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ol complex appears to act as a carrier for the bioactive ligand, which is responsible for the observed anticancer properties.

Further detailed theoretical studies, particularly in elucidating the precise molecular targets and interaction energies, are warranted to fully understand the mechanisms of action of these promising nickel derivatives. The experimental data, especially the IC₅₀ values, provide a solid foundation for future lead optimization and the development of more potent and selective nickel-based chemotherapeutics. This combined theoretical and experimental approach is crucial for the rational design of next-generation metallodrugs in the fight against cancer.

References

A Comparative Guide to Validating the Purity of Synthesized Nickel(II) Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized nickel(II) fumarate. It offers detailed experimental protocols and comparative data to distinguish between pure and impure samples, as well as to compare this compound with other synthesized metal fumarates.

Introduction

This compound, a metal-organic framework (MOF), has garnered interest for its potential applications in catalysis, gas storage, and drug delivery. The synthesis of this compound, typically via a precipitation reaction between a nickel(II) salt and fumaric acid, can sometimes result in impurities such as unreacted starting materials or undesired side products.[1] Validating the purity of the synthesized this compound is crucial for ensuring its performance and safety in downstream applications. This guide outlines key analytical methods for purity assessment and provides a comparative analysis with alternative metal fumarates.

Comparison of Analytical Data

The purity of synthesized this compound tetrahydrate, Ni(C₄H₂O₄)(H₂O)₄, can be effectively evaluated using a combination of analytical techniques. The following tables summarize the expected data for a pure sample, a sample with common impurities, and two alternative metal fumarates: cobalt(II) fumarate and copper(II) fumarate.

Table 1: Comparison of Powder X-ray Diffraction (PXRD) Data

SampleExpected Crystalline PhaseKey Diffraction Peaks (2θ)Observations for Impurities/Alternatives
Synthesized this compound (Pure) Monoclinic, P2₁/c space groupSharp, well-defined peaks corresponding to the established crystal structure of this compound tetrahydrate.N/A
Synthesized this compound (Impure) Monoclinic with additional phasesIn addition to the characteristic peaks of this compound, new peaks corresponding to impurities like unreacted nickel salt (e.g., NiCl₂·6H₂O) or fumaric acid will be present. Peak broadening may indicate reduced crystallinity.
Cobalt(II) Fumarate CrystallineA distinct set of sharp diffraction peaks, different from this compound, indicating a unique crystal structure.N/A
Copper(II) Fumarate CrystallineA unique PXRD pattern with characteristic peaks different from both nickel(II) and cobalt(II) fumarate.N/A

Table 2: Comparison of Thermogravimetric Analysis (TGA) Data

SampleDecomposition Steps (under N₂)Expected Weight Loss (%)Observations for Impurities/Alternatives
Synthesized this compound (Pure) 1. Dehydration (loss of 4 H₂O): ~100-250°C 2. Decomposition of fumarate: >300°C1. Theoretical: 29.4%[1] 2. Residual mass corresponds to NiO.A clean, two-step decomposition is indicative of high purity.
Synthesized this compound (Impure) Multiple, overlapping stepsThe initial weight loss may deviate from the theoretical value for water due to the presence of hydrated impurities. An additional weight loss step around the decomposition temperature of unreacted fumaric acid (~200-300°C) may be observed.The presence of unreacted starting materials will alter the decomposition profile.
Cobalt(II) Fumarate Similar two-step process (dehydration and decomposition)Dehydration and decomposition temperatures will differ from this compound. Residual mass will correspond to cobalt oxide.Provides a comparative thermal stability profile.
Copper(II) Fumarate Similar two-step process (dehydration and decomposition)Decomposition profile will be characteristic of copper(II) fumarate, with different transition temperatures and a final residue of copper oxide.Offers another point of comparison for thermal stability.

Table 3: Comparison of Fourier-Transform Infrared Spectroscopy (FTIR) Data

| Sample | Key Vibrational Bands (cm⁻¹) | Observations for Impurities/Alternatives | |---|---|---|---| | Synthesized this compound (Pure) | Broad O-H stretch (~3400-3000), Asymmetric and symmetric COO⁻ stretches (~1580 and ~1400), C=C stretch (~1640), Ni-O stretch (~400-500). Absence of the sharp C=O stretch of carboxylic acid (~1700). | The shift of the carboxylate peaks compared to fumaric acid confirms coordination to the nickel ion. | | Synthesized this compound (Impure) | In addition to the characteristic peaks of the product, a sharp C=O stretch around 1700 cm⁻¹ from unreacted fumaric acid may be present. | The presence of peaks from starting materials is a clear indicator of impurity. | | Cobalt(II) Fumarate | Similar to this compound but with slight shifts in the COO⁻ and M-O stretching frequencies due to the different metal center. | The position of the metal-oxygen bond vibration is sensitive to the metal ion. | | Copper(II) Fumarate | Shows characteristic carboxylate and metal-oxygen stretches, with positions differing from both nickel(II) and cobalt(II) fumarates. | Provides a spectral fingerprint for comparison. |

Table 4: Comparison of Elemental Analysis Data

SampleElementTheoretical (%)Expected for Impure Sample (%)Observations for Alternatives
Synthesized this compound (Pure) C19.62Lower if inorganic nickel salt is the impurity.N/A
H4.12Lower if inorganic nickel salt is the impurity.N/A
Ni23.97Higher if unreacted nickel salt is present; lower if unreacted fumaric acid is present.N/A
Cobalt(II) Fumarate C, H, CoTheoretical values will differ based on its specific hydration state.N/AProvides a distinct elemental composition for comparison.
Copper(II) Fumarate C, H, CuTheoretical values will differ based on its specific hydration state.N/AProvides a distinct elemental composition for comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound Tetrahydrate
  • Prepare a 0.2 M solution of nickel(II) acetate in methanol.

  • Prepare a 0.2 M solution of fumaric acid in methanol.

  • Slowly add 50 mL of the nickel(II) acetate solution to 100 mL of the fumaric acid solution with continuous stirring. This corresponds to a 1:2 molar ratio of metal to ligand.[1]

  • Continue stirring for one hour after the addition is complete, during which a bluish-green precipitate will form.[1]

  • Collect the precipitate by centrifugation.

  • Wash the precipitate several times with methanol to remove any unreacted starting materials.[1]

  • Dry the final product in air at 40°C.[1]

Powder X-ray Diffraction (PXRD)
  • Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.

  • Sample Preparation: Gently grind the dried sample to a fine powder. Mount the powder on a sample holder.

  • Data Collection: Scan the sample over a 2θ range of 5° to 80° with a step size of 0.02°.

Thermogravimetric Analysis (TGA)
  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the dried sample in an alumina crucible.

  • Analysis Conditions: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1]

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Instrument: An FTIR spectrometer.

  • Sample Preparation: Mix a small amount of the dried sample with KBr powder and press into a pellet. Alternatively, use an ATR-FTIR accessory.

  • Data Collection: Record the spectrum in the range of 4000-400 cm⁻¹.

Elemental Analysis
  • Instrument: A CHN elemental analyzer for carbon and hydrogen. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for nickel content.

  • Sample Preparation (CHN): Accurately weigh a small amount of the dried sample (1-2 mg) into a tin capsule.

  • Sample Preparation (ICP-OES): Digest a known mass of the sample in concentrated nitric acid and dilute to a known volume with deionized water.

  • Analysis: Analyze the samples according to the instrument's standard operating procedures.

Visualization of Experimental Workflow

The logical flow of the validation process is crucial for a systematic and efficient purity assessment.

experimental_workflow cluster_synthesis Synthesis cluster_primary_characterization Primary Purity Assessment cluster_secondary_characterization Secondary Confirmation cluster_decision Conclusion synthesis Synthesize this compound pxrd PXRD Analysis synthesis->pxrd Check Crystallinity & Phase Purity tga TGA Analysis synthesis->tga Check Thermal Profile & Hydration State ftir FTIR Spectroscopy pxrd->ftir Confirm Functional Groups impure Product is Impure pxrd->impure Extra peaks observed tga->ftir tga->impure Anomalous weight loss elemental Elemental Analysis ftir->elemental Verify Elemental Composition ftir->impure Impurity bands present pure Product is Pure elemental->pure Data matches theoretical values elemental->impure Data deviates from theoretical values

Caption: Experimental workflow for validating the purity of synthesized this compound.

Conclusion

The comprehensive validation of synthesized this compound requires a multi-technique approach. PXRD and TGA serve as excellent primary screening tools to assess crystallinity, phase purity, and thermal stability. FTIR and elemental analysis provide crucial secondary confirmation of the chemical structure and composition. By comparing the experimental data with the expected values for a pure compound and understanding the potential deviations caused by common impurities, researchers can confidently ascertain the purity of their synthesized material. Furthermore, comparison with alternative metal fumarates highlights the unique physicochemical properties of this compound.

References

A Comparative Guide to the Thermal Decomposition of Nickel Salt Hydrates using TG-DTA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal decomposition behavior of common nickel salt hydrates—nickel sulfate hexahydrate (NiSO₄·6H₂O), nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), and nickel chloride hexahydrate (NiCl₂·6H₂O)—analyzed by thermogravimetric and differential thermal analysis (TG-DTA). The data presented is crucial for understanding the thermal stability and decomposition pathways of these compounds, which is essential in various applications, including catalyst preparation, materials synthesis, and pharmaceutical development.

Comparative Decomposition Data

The thermal decomposition of nickel salt hydrates typically involves a multi-step process, beginning with dehydration followed by the decomposition of the anhydrous salt to nickel oxide (NiO). The precise temperatures and mass losses associated with each step are characteristic of the specific salt and the experimental conditions, such as heating rate and atmosphere. The following table summarizes the key thermal events for the decomposition of the three nickel salt hydrates in an air atmosphere.

Nickel Salt HydrateDecomposition StepTemperature Range (°C)Peak Temperature (°C)Mass Loss (%)Gaseous ProductsSolid Product
Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) Dehydration (multiple steps)100 - 350~150, ~320~41.0H₂ONiSO₄
Decomposition of NiSO₄700 - 810~810~29.7SO₂, O₂NiO
Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) Dehydration & Partial Decomposition150 - 250--H₂O, NO₂Intermediate basic nitrates
Final Decompositionup to ~350-~71.6 (total)H₂O, NO₂, O₂NiO
Nickel Chloride Hexahydrate (NiCl₂·6H₂O) Dehydration (multiple steps)100 - 350~180, ~290~45.5H₂ONiCl₂
Decomposition of NiCl₂> 450~740-HCl, H₂ONiO

Note: The temperature ranges and mass losses are approximate and can vary with experimental conditions such as heating rate and atmosphere.

Decomposition Pathways and Signaling

The thermal decomposition of these nickel salt hydrates follows distinct pathways, which can be visualized as a series of transformations initiated by heat. The process begins with the loss of water molecules (dehydration), followed by the breakdown of the anhydrous salt into the final nickel oxide product.

Decomposition_Pathways cluster_sulfate Nickel Sulfate Hexahydrate cluster_nitrate Nickel Nitrate Hexahydrate cluster_chloride Nickel Chloride Hexahydrate NiSO4_6H2O NiSO₄·6H₂O NiSO4_xH2O Intermediate Hydrates NiSO4_6H2O->NiSO4_xH2O -H₂O NiSO4 Anhydrous NiSO₄ NiSO4_xH2O->NiSO4 -H₂O NiO_S NiO NiSO4->NiO_S -SO₃ NiNO32_6H2O Ni(NO₃)₂·6H₂O Basic_Nitrates Basic Nickel Nitrates NiNO32_6H2O->Basic_Nitrates -H₂O, -NOx NiO_N NiO Basic_Nitrates->NiO_N -H₂O, -NOx NiCl2_6H2O NiCl₂·6H₂O NiCl2_xH2O Intermediate Hydrates NiCl2_6H2O->NiCl2_xH2O -H₂O NiCl2 Anhydrous NiCl₂ NiCl2_xH2O->NiCl2 -H₂O NiO_C NiO NiCl2->NiO_C +O₂, -Cl₂ (in air)

Caption: Decomposition pathways of nickel salt hydrates.

Experimental Protocol: TG-DTA Analysis

The following is a generalized protocol for the thermogravimetric and differential thermal analysis of nickel salt hydrates.

1. Instrument Preparation:

  • Ensure the TG-DTA instrument is calibrated for both temperature and mass.

  • Select an appropriate crucible material (e.g., alumina, platinum) that is inert to the sample and its decomposition products.[1]

  • Tare the empty crucible.

2. Sample Preparation:

  • Weigh a small amount of the nickel salt hydrate sample (typically 5-10 mg) directly into the tared crucible.[1]

  • Record the exact mass of the sample.

3. Experimental Setup:

  • Place the sample crucible and a reference crucible (usually empty) into the TG-DTA furnace.

  • Set the desired atmosphere (e.g., flowing air or nitrogen at a constant flow rate, typically 20-100 mL/min).[2]

  • Program the temperature profile:

    • Initial temperature: Ambient (e.g., 25 °C).

    • Heating rate: A constant rate, typically 10 °C/min.[2]

    • Final temperature: Sufficiently high to ensure complete decomposition (e.g., 1000 °C).

4. Data Acquisition:

  • Start the experiment. The instrument will record the sample mass (TG) and the temperature difference between the sample and reference (DTA) as a function of the furnace temperature.

5. Data Analysis:

  • The TG curve is plotted as the percentage of mass loss versus temperature.

  • The DTA curve is plotted as the temperature difference (ΔT) versus temperature.

  • Determine the onset and peak temperatures of decomposition events from the TG and DTA curves.

  • Calculate the percentage of mass loss for each decomposition step from the TG curve.

The following diagram illustrates the general workflow for TG-DTA analysis.

TGA_Workflow Start Start Instrument_Calibration Instrument Calibration Start->Instrument_Calibration Sample_Preparation Sample Preparation (5-10 mg) Instrument_Calibration->Sample_Preparation Load_Sample Load Sample & Reference into Furnace Sample_Preparation->Load_Sample Set_Parameters Set Experimental Parameters (Atmosphere, Heating Rate) Load_Sample->Set_Parameters Run_Experiment Run TG-DTA Experiment Set_Parameters->Run_Experiment Data_Acquisition Data Acquisition (Mass, ΔT vs. Temp) Run_Experiment->Data_Acquisition Data_Analysis Data Analysis (TG & DTA Curves) Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report End End Report->End

Caption: General workflow of TG-DTA analysis.

Discussion of Results

The TG-DTA data reveals significant differences in the thermal stability and decomposition behavior of the three nickel salt hydrates.

  • Nickel Sulfate Hexahydrate is the most thermally stable of the three salts. After a multi-step dehydration process, the anhydrous nickel sulfate is stable up to approximately 700 °C, where it begins to decompose to nickel oxide.[3][4]

  • Nickel Nitrate Hexahydrate exhibits the most complex decomposition pathway. The dehydration and decomposition processes overlap, and the formation of basic nickel nitrate intermediates is observed.[5][6] The final decomposition to nickel oxide occurs at a relatively low temperature.[5][6]

  • Nickel Chloride Hexahydrate undergoes a clear two-step dehydration before the decomposition of the anhydrous nickel chloride.[7] The decomposition of anhydrous NiCl₂ can be influenced by the presence of water vapor, leading to the formation of nickel oxide at temperatures above 450 °C.[8][9][10]

This comparative analysis demonstrates the utility of TG-DTA in characterizing the thermal properties of nickel salt hydrates. The distinct decomposition profiles provide valuable information for selecting appropriate materials and processing conditions in various scientific and industrial applications.

References

A Comparative Structural Analysis of Cobalt(II) and Nickel(II) Fumarate Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of cobalt(II) and nickel(II) fumarate coordination polymers. Understanding the nuanced differences in coordination geometry, thermal stability, and magnetic properties imparted by the choice of the metal center is crucial for the rational design of novel metal-organic frameworks (MOFs) and coordination polymers with tailored functionalities for applications in gas storage, catalysis, and drug delivery.

Structural Comparison: Coordination Environment and Polymeric Architecture

While directly isostructural cobalt(II) and this compound coordination polymers are not extensively reported in the literature, a comparative analysis can be drawn from representative crystal structures. Both Co(II) and Ni(II) ions typically adopt a distorted octahedral coordination geometry in these frameworks, coordinated by oxygen atoms from the fumarate ligands and often supplemented by solvent molecules (e.g., water) or other co-ligands.

In a representative this compound coordination polymer, specifically catena-[μ-fumarato(1,10-phenanthroline monohydrate(diaqua))nickel(II)trihydrate], the Ni(II) ion is octahedrally coordinated. The fumarate dianion acts as a bridging ligand, connecting the Ni(II) centers to form one-dimensional polymeric chains. These chains are further organized into a three-dimensional supramolecular architecture through hydrogen bonding interactions.

For cobalt(II), a similar coordination behavior is observed. In a two-dimensional cobalt(II) fumarate polymer incorporating o-phenanthroline, each Co(II) atom is also in a distorted octahedral environment, coordinated to four oxygen atoms from two different fumarate ligands and two nitrogen atoms from a chelating phenanthroline ligand[1]. The fumarate ligands bridge the cobalt centers, creating a 2D network.

The choice of the metal ion, Co(II) versus Ni(II), can subtly influence the bond lengths and angles within the coordination sphere, which in turn can affect the overall crystal packing and the physicochemical properties of the resulting polymer.

Comparative Crystallographic Data

The following table summarizes typical crystallographic data for representative cobalt(II) and nickel(II) coordination polymers. It is important to note that these are not from isostructural compounds but serve to illustrate the general structural parameters.

ParameterCobalt(II) Complex (with o-phenanthroline)[1]Nickel(II) Complex (with nicotinamide)[2]
Formula [Co₂(C₄H₂O₄)₂(C₁₂H₈N₂)₂]n[Ni(C₄H₂O₄)(C₆H₆N₂O)₂(H₂O)₂]n
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.134(2)7.159(1)
b (Å) 16.333(3)15.112(3)
c (Å) 9.882(2)9.031(2)
β (°) ** 115.68(3)108.53(3)
V (ų) **1474.1(5)925.1(3)
Coordination Geometry Distorted OctahedralDistorted Octahedral

Physicochemical Properties: Thermal Stability and Magnetism

The nature of the metal ion significantly influences the thermal stability and magnetic properties of the coordination polymers.

Thermal Stability

Thermogravimetric analysis (TGA) reveals the thermal stability and decomposition pathways of these polymers. Generally, the decomposition process begins with the loss of coordinated and guest solvent molecules, followed by the decomposition of the organic ligands at higher temperatures.

PropertyCobalt(II) Coordination Polymer[3]Nickel(II) Coordination Polymer[2]
Decomposition Onset (°C) ~150~101-270 (loss of coordinated molecules)
Final Residue Cobalt OxideNickel Oxide

Note: The thermal stability data for the cobalt(II) polymer is from a representative 2D Co(II) coordination polymer, as specific TGA data for the fumarate complex was not available in the initial search.

Magnetic Properties

The magnetic behavior of Co(II) and Ni(II) coordination polymers is distinct due to their different electronic configurations. High-spin octahedral Co(II) (d⁷) complexes are expected to exhibit significant magnetic anisotropy arising from spin-orbit coupling. In contrast, Ni(II) (d⁸) in an octahedral environment has a ³A₂g ground state, which is orbitally non-degenerate, leading to more isotropic magnetic behavior.

Magnetic susceptibility measurements for a cobalt(II) coordination polymer have shown antiferromagnetic interactions[4]. For nickel(II) coordination polymers, the magnetic properties are often dominated by zero-field splitting of the Ni(II) ion[2]. Isostructural Co(II) and Ni(II) coordination polymers based on a different ligand have demonstrated distinct magnetic behaviors, with the Co(II) complex showing antiferromagnetic interactions and the Ni(II) complex exhibiting ferromagnetic interactions[5].

PropertyCobalt(II) Coordination Polymer[4][5]Nickel(II) Coordination Polymer[2][5]
Typical Magnetic Interaction AntiferromagneticFerromagnetic or dominated by zero-field splitting

Experimental Protocols

Synthesis of a Representative this compound Coordination Polymer

A typical synthesis involves the reaction of a nickel(II) salt with fumaric acid and a co-ligand in a suitable solvent system. For example, the synthesis of catena-[μ-fumarato(1,10-phenanthroline monohydrate(diaqua))nickel(II)trihydrate] is achieved by reacting NiCl₂ with fumaric acid and 1,10-phenanthroline in an aqueous medium at room temperature[2]. The disodium salt of fumaric acid is often prepared in situ or added directly.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the primary technique for determining the precise three-dimensional atomic arrangement of the coordination polymers. A suitable single crystal is mounted on a diffractometer, and diffraction data is collected at a specific temperature (often low temperature to reduce thermal motion). The structure is then solved and refined using specialized software packages.

Thermogravimetric Analysis (TGA)

TGA is performed by heating a small sample of the coordination polymer in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The mass of the sample is continuously monitored as a function of temperature, providing information about the thermal stability and decomposition profile.

Magnetic Susceptibility Measurements

The magnetic susceptibility of the coordination polymers is typically measured over a range of temperatures (e.g., 2-300 K) using a SQUID (Superconducting Quantum Interference Device) magnetometer. These measurements provide insights into the nature and strength of the magnetic interactions between the metal centers.

Visualizing the Coordination Environment

The following diagrams, generated using the DOT language, illustrate the typical coordination environments of Co(II) and Ni(II) in fumarate-based coordination polymers.

Co_Coordination Co Co(II) O1 O Co->O1 Fumarate O2 O Co->O2 Fumarate O3 O Co->O3 Fumarate O4 O Co->O4 Fumarate N1 N Co->N1 Phenanthroline N2 N Co->N2 Phenanthroline

Caption: Coordination environment of Co(II) in a fumarate polymer.

Ni_Coordination Ni Ni(II) O1 O Ni->O1 Fumarate O2 O Ni->O2 Fumarate N1 N Ni->N1 Nicotinamide N2 N Ni->N2 Nicotinamide W1 H₂O Ni->W1 W2 H₂O Ni->W2

Caption: Coordination environment of Ni(II) in a fumarate polymer.

Conclusion

The structural comparison of cobalt(II) and this compound coordination polymers reveals that while they often adopt similar distorted octahedral coordination geometries, the identity of the metal ion has a profound impact on their magnetic properties and can influence their thermal stability. These differences are critical for the targeted design of functional materials, where precise control over the electronic and structural properties is paramount. Further research into directly isostructural Co(II) and Ni(II) fumarate systems would provide more direct and quantitative comparisons of their properties.

References

A Researcher's Guide to Nickel Oxide Nanoparticle Synthesis: A Comparative Analysis of Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of nickel oxide (NiO) nanoparticles with tailored properties is a critical step for various applications, including catalysis, energy storage, and biomedical technologies. The choice of the nickel precursor is a fundamental parameter that significantly influences the physicochemical characteristics of the resulting nanoparticles. This guide provides a comparative overview of commonly used precursors for NiO nanoparticle synthesis, offering insights into their performance based on experimental data. While extensive research exists for precursors like nickel nitrate, acetate, and chloride, this guide also highlights the potential of less explored alternatives such as nickel(II) fumarate, positioning it as a novel avenue for future research.

Performance Comparison of Nickel Precursors

The selection of a nickel precursor has a direct impact on the morphology, size, crystallinity, and surface properties of the synthesized NiO nanoparticles. The table below summarizes the quantitative data from various studies, showcasing the performance of different precursors under various synthesis conditions.

PrecursorSynthesis MethodParticle Size (nm)MorphologyReference
Nickel(II) Nitrate HexahydrateChemical Co-precipitation~20-40Spherical, Cubic[1]
Sol-Gel~25.6Spherical[2]
Sonochemical~20Cubic[2]
Nickel(II) Acetate TetrahydrateThermal Decomposition40-50Hexagonal[3]
Solvothermal12-24Spherical[4]
Wet Chemical5-15Spherical[1]
Nickel(II) Chloride HexahydrateCo-precipitation~24-26Spherical, Face-centered cubic
Hydrothermal20-100Hexagonal[5]
Nickel(II) Sulfate HexahydrateSol-Gel-Hexagonal with hollows[6]
Chemical & Green Route19.12 - 46.62Spherical[7]
Nickel(II) Schiff Base ComplexesThermal Decomposition5-40Cubic, Plate-like[4][8]
This compound Thermal Decomposition (Hypothesized) N/A N/A -

Note: The particle size and morphology are highly dependent on the specific experimental conditions, including temperature, pH, solvent, and the presence of capping agents. The data presented here is a representative summary from the cited literature.

The Case for this compound: An Unexplored Precursor

Currently, there is a notable absence of published research on the use of this compound as a precursor for NiO nanoparticle synthesis. However, its unique molecular structure suggests several potential advantages:

  • Bridging Ligand: The fumarate anion is a dicarboxylate that can act as a bridging ligand, potentially leading to the formation of well-ordered coordination polymer precursors. The thermal decomposition of such a structured precursor could yield NiO nanoparticles with controlled morphology and narrow size distribution.

  • Clean Decomposition: Upon thermal decomposition, the fumarate ligand is expected to decompose into gaseous products like CO2 and H2O, minimizing the incorporation of impurities into the final NiO product.

  • Controlled Growth: The relatively rigid structure of the fumarate ligand might offer better control over the nucleation and growth of NiO nanoparticles compared to more labile precursors.

Further research is warranted to investigate the thermal decomposition behavior of this compound and to characterize the resulting NiO nanoparticles. Such studies would provide valuable data to populate the table above and to assess the true potential of this underexplored precursor.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of NiO nanoparticles using some of the commonly cited precursors. These protocols are provided as a reference for researchers looking to reproduce or adapt these methods.

Protocol 1: Chemical Co-precipitation using Nickel(II) Nitrate Hexahydrate

This method involves the precipitation of nickel hydroxide, which is subsequently calcined to form NiO nanoparticles.

  • Preparation of Precursor Solution: Dissolve a specific molar concentration of Nickel(II) nitrate hexahydrate ([Ni(NO₃)₂·6H₂O]) in deionized water.

  • Precipitation: While vigorously stirring the nickel nitrate solution, slowly add a solution of a precipitating agent, such as sodium hydroxide (NaOH) or ammonia (NH₃), dropwise until the pH of the solution reaches a desired level (e.g., pH 7.2-8).[2]

  • Washing: Centrifuge the resulting precipitate and wash it multiple times with deionized water and ethanol to remove any unreacted ions.

  • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) to remove the solvent.

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-550 °C) for a set duration to induce the thermal decomposition of the hydroxide into nickel oxide nanoparticles.[2]

Protocol 2: Thermal Decomposition using Nickel(II) Acetate Tetrahydrate

This method relies on the direct thermal decomposition of the nickel salt to form NiO.

  • Precursor Preparation: In some variations, nickel acetate is mixed with a polymer matrix like poly(vinyl acetate) (PVAc) to control particle aggregation.[3]

  • Heating: The nickel acetate precursor (or the mixture) is placed in a crucible and heated in a furnace to a specific temperature (e.g., 723 K) for a defined period in an air atmosphere.

  • Collection: After cooling, the resulting black powder of NiO nanoparticles is collected.

Protocol 3: Sol-Gel Synthesis using Various Nickel Salts

The sol-gel method offers good control over the particle size and morphology.

  • Sol Formation: Dissolve the chosen nickel precursor (e.g., nickel nitrate, acetate, or sulfate) in a suitable solvent, often an alcohol like methanol.[6]

  • Gelation: Add a precipitation and gelation agent, such as NaOH, to the solution while stirring. This leads to the formation of a gel.

  • Drying: The gel is then dried in an oven at a moderate temperature (e.g., 100-110 °C) to remove the solvent.

  • Calcination: The dried gel is calcined at a higher temperature (e.g., 450 °C) to form the final NiO nanocrystals.[6]

Visualizing the Synthesis Workflows

To better understand the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in the synthesis of NiO nanoparticles.

Co_Precipitation_Workflow cluster_solution Solution Phase cluster_reaction Reaction & Processing cluster_product Final Product Precursor Nickel(II) Nitrate Solution Mixing Mixing & Precipitation Precursor->Mixing Precipitant NaOH/NH3 Solution Precipitant->Mixing Washing Washing Mixing->Washing Drying Drying Washing->Drying Calcination Calcination Drying->Calcination NiO_NP NiO Nanoparticles Calcination->NiO_NP

Caption: Co-Precipitation Synthesis Workflow

Thermal_Decomposition_Workflow cluster_precursor Precursor Preparation cluster_process Thermal Process cluster_product Final Product Precursor Nickel(II) Acetate Mixing Mixing Precursor->Mixing Matrix Polymer Matrix (Optional) Matrix->Mixing Heating Heating/Decomposition Mixing->Heating NiO_NP NiO Nanoparticles Heating->NiO_NP

Caption: Thermal Decomposition Synthesis Workflow

Conclusion

The synthesis of NiO nanoparticles is a well-established field with a variety of precursors and methods available to researchers. The choice of precursor significantly dictates the final properties of the nanoparticles. While inorganic salts like nitrates, acetates, and chlorides are commonly used and well-characterized, there remains an opportunity to explore novel precursors. This compound stands out as a promising yet uninvestigated candidate that could offer advantages in terms of purity and morphological control. The scientific community is encouraged to explore this and other novel precursors to further advance the controlled synthesis of NiO nanoparticles for a wide range of applications.

References

Safety Operating Guide

Safe Disposal of Nickel(II) Fumarate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Nickel(II) fumarate is crucial for ensuring laboratory safety and environmental protection. As a nickel-containing compound, it is classified as hazardous waste and requires careful handling and disposal in accordance with local, regional, and national regulations.[1][2][3] This guide provides a step-by-step procedure for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, protective gloves, and a lab coat or rubberized apron.[4] In cases of inadequate ventilation, respiratory protection should be worn to avoid inhalation of dust.[5][6] Work should be conducted under a chemical fume hood.[3][6]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[5][6]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult or respiratory symptoms develop, seek medical attention.[5]

  • Contaminated clothing: Should be removed and washed before reuse.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program. Do not dispose of this chemical down the drain or in regular solid waste.[1][2]

  • Waste Collection:

    • Carefully sweep up solid this compound, avoiding dust formation.[1][3]

    • Place the waste into a suitable, clearly labeled, and closed container.[1][2] This container should be designated for hazardous chemical waste.

  • Labeling and Storage:

    • The waste container must be accurately labeled as "Hazardous Waste" and include the chemical name, "this compound."

    • Store the sealed container in a designated, locked-up, and well-ventilated area, away from incompatible materials.[4][5][6]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][6]

    • Provide them with the completed hazardous waste tag and any other required documentation.

Quantitative Data for Disposal Consideration

While specific quantitative limits for this compound disposal are not universally defined and depend on local regulations, researchers should be aware of the following types of data, which are typically found in institutional guidelines or local environmental regulations.

ParameterRegulatory Threshold/Guideline
Reportable Quantity (RQ) The amount of a hazardous substance that, if released into the environment, must be reported to the appropriate regulatory authorities.
Concentration Limits Maximum allowable concentration of nickel in waste streams before specific treatment methods are required.
Toxicity Characteristic Leaching Procedure (TCLP) Limits A method to determine if a waste is characteristically hazardous for toxicity. The limit for nickel is often specified in mg/L.
Permissible Exposure Limit (PEL) The maximum concentration of airborne nickel to which a worker may be exposed over an 8-hour workday (as established by OSHA). The NIOSH recommended exposure limit (REL) is 0.015 mg/m³ as a 10-hour TWA.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Start: Identify Nickel(II) Fumarate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect Carefully collect solid waste, avoiding dust generation. fume_hood->collect container Place waste in a designated, properly sealed hazardous waste container. collect->container label_waste Label container with 'Hazardous Waste' and chemical name. container->label_waste store Store in a secure, designated, and well-ventilated area. label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor. store->contact_ehs documentation Complete all required waste disposal documentation. contact_ehs->documentation pickup Arrange for waste pickup and final disposal. documentation->pickup end End: Waste Properly Disposed pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nickel(II) Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Nickel(II) fumarate. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.

This compound, like many nickel compounds, presents a significant health risk upon exposure. It is classified as a suspected carcinogen and can cause skin and respiratory sensitization, as well as damage to organs through prolonged or repeated exposure.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks effectively.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.

Primary Barrier:

  • Gloves: Wear nitrile or other chemically resistant gloves at all times.[5][6] Double-gloving is recommended, especially when handling larger quantities or during procedures with a high risk of splashing. Discard gloves immediately if they become contaminated and after each use.

  • Eye Protection: Chemical safety goggles are required.[7] A face shield must be worn in conjunction with goggles when there is a potential for splashing or generating dust.[7]

  • Lab Coat: A dedicated, long-sleeved lab coat is essential to protect against skin exposure.[8] This coat should be removed before leaving the laboratory.

Secondary Barrier & Respiratory Protection:

  • Respiratory Protection: Due to the risk of respiratory sensitization and the carcinogenic potential of nickel dust, a NIOSH-approved respirator is required when handling this compound powder outside of a certified chemical fume hood.[5][7] The specific type of respirator should be determined by a formal risk assessment.

  • Protective Clothing: For procedures with a high risk of contamination, consider additional protective clothing such as disposable sleeves or a full-body suit.

Exposure Limit Value Organization
Permissible Exposure Limit (PEL) 1 mg/m³ (as Ni) over an 8-hour work-shiftOSHA[9]
Recommended Exposure Limit (REL) 0.015 mg/m³ (as Ni) over a 10-hour work-shiftNIOSH[9]
Threshold Limit Value (TLV) 0.1 mg/m³ (inhalable fraction as Ni) over an 8-hour work-shiftACGIH[9]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risks.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[8]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • All handling of this compound powder must be conducted in a certified chemical fume hood to control dust.

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • Use disposable mats on work surfaces to contain any potential spills.[8]

  • Employ wet methods for cleaning work surfaces to avoid generating airborne dust.[8]

3. Spill Response:

  • In the event of a small spill, carefully clean the area using a wet wipe or a HEPA-filtered vacuum. Avoid dry sweeping, which can disperse the dust.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination. Nickel compounds are very toxic to aquatic life with long-lasting effects.[1][3][10]

  • Solid Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Aqueous Waste: Aqueous solutions containing this compound should not be disposed of down the drain.[11][12] They must be collected in a labeled hazardous waste container for pickup by a licensed environmental disposal company.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

Visualizing Safe Practices

To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the hierarchy of hazard controls.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Obtain SDS Obtain SDS Don PPE Don PPE Obtain SDS->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Workspace Decontaminate Workspace Reaction->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for the safe handling of this compound.

G cluster_controls Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe PPE (Least Effective)

Caption: Hierarchy of controls for mitigating this compound hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.